2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAURUOPOPAEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652055 | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-51-0 | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide for Advanced Drug Discovery
Introduction: The Architectural Significance of a Polysubstituted Pyridine
In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure. Within this vast chemical space, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, identified by its CAS number 1003711-51-0 , emerges as a highly functionalized and synthetically versatile intermediate. This guide provides an in-depth technical overview of its synthesis, reactivity, and strategic application for researchers, scientists, and professionals in drug development. The specific arrangement of its substituents—a chloro group at the 2-position, a nitro group at the 3-position, a methyl group at the 4-position, and a fluoro group at the 5-position—creates a molecule with a distinct and exploitable reactivity profile, making it a valuable building block for complex molecular architectures.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and development. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 1003711-51-0 |
| Molecular Formula | C₆H₄ClFN₂O₂ |
| Molecular Weight | 190.56 g/mol |
| Appearance | Typically a solid, color may vary |
| Purity | ≥98% (as commonly supplied) |
Core Synthesis Strategy: A Multi-step Approach to a Highly Functionalized Scaffold
A plausible and efficient synthetic route would commence with a suitable 4-methylpyridine derivative, proceeding through nitration, hydroxylation (or direct chlorination), and fluorination. The causality behind this sequence is rooted in the directing effects of the substituents and the reactivity of the pyridine ring.
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite methodology derived from the synthesis of structurally related compounds and represents a robust approach to obtaining the target molecule.
Step 1: Nitration of 2-Amino-4-methylpyridine
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the acid in an ice bath to 5-10°C.
-
Slowly add 2-amino-4-methylpyridine with vigorous stirring, ensuring the temperature is maintained.
-
Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, warm the reaction mixture to approximately 60°C and maintain for several hours until gas evolution ceases.[1]
-
Pour the reaction mixture onto ice and neutralize with an ammonia solution to precipitate the nitrated product, which will likely be a mixture of isomers.
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine
-
Dissolve the crude nitrated product from Step 1 in dilute sulfuric acid and filter.
-
Cool the filtrate to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite dropwise, maintaining the low temperature.[1]
-
Continue stirring for approximately 30 minutes after the addition is complete.
-
The resulting 2-hydroxy-4-methyl-5-nitropyridine can then be isolated.
Step 3: Chlorination to 2-Chloro-4-methyl-5-nitropyridine
-
To the 2-hydroxy-4-methyl-5-nitropyridine, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2]
-
The reaction is typically heated to reflux for several hours.
-
After the reaction is complete, excess chlorinating agent is removed by distillation under reduced pressure.
-
The residue is then carefully poured into ice water to precipitate the chlorinated product.[1][2]
-
The solid is collected by filtration and can be purified by recrystallization.
Step 4: Fluorination to this compound The introduction of the fluorine atom at the 5-position is a critical step. One common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. An alternative, and often more industrially scalable method, is a halogen exchange (Halex) reaction if a suitable precursor with a different halogen at the 5-position is available. Given the structure, a more likely route would involve starting with a precursor that already contains the fluorine atom or can be selectively fluorinated.
Chemical Reactivity and Mechanistic Insights: The Role of Substituents
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) . The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly activates the ring towards nucleophilic attack. The chloro group at the 2-position is an excellent leaving group in such reactions.
The presence of the fluorine atom at the 5-position and the methyl group at the 4-position also modulates the reactivity:
-
Fluorine: As a moderately electron-withdrawing group, it further activates the ring towards nucleophilic attack.
-
Methyl Group: As an electron-donating group, it slightly deactivates the ring but can also influence the regioselectivity of reactions.
The primary site of nucleophilic attack will be the carbon atom bearing the chloro group (C2), leading to the displacement of the chloride ion.
Caption: Generalized mechanism for nucleophilic aromatic substitution on the pyridine ring.
This predictable reactivity makes the molecule an ideal scaffold for introducing a wide variety of functional groups at the 2-position, which is a common strategy in the synthesis of bioactive molecules.[4]
Applications in Drug Discovery and Development
Halogenated and nitrated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[4] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic or biological activity.
The strategic placement of its functional groups allows for a range of subsequent chemical transformations:
-
Displacement of the Chloro Group: As discussed, this is the primary mode of reactivity, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build molecular diversity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This newly formed amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization, opening up a vast array of synthetic possibilities.[4]
While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in numerous patented compounds, highlighting its role in the exploration of new chemical entities.
Safety, Handling, and Storage
As a halogenated nitropyridine, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Key Safety Considerations:
-
Toxicity: While specific toxicity data is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled. Assume this compound has a similar toxicity profile.
-
Irritation: It is likely to be a skin and eye irritant.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
In case of exposure, immediate medical attention should be sought. All handling and disposal should be in accordance with institutional and regulatory safety standards.
Conclusion
This compound is a synthetically valuable intermediate whose importance is derived from its highly functionalized structure. The strategic arrangement of its chloro, fluoro, methyl, and nitro groups on the pyridine core provides a predictable platform for a variety of chemical transformations, most notably nucleophilic aromatic substitution and reduction of the nitro group. This versatility makes it a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist looking to leverage its potential in advanced molecular design and development.
References
A Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Executive Summary
2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, fluoro, methyl, and nitro substituents on a pyridine core makes it an exceptionally versatile synthetic building block. The strategic placement of these groups—an electron-withdrawing nitro group, a reactive chloro leaving group, and modulating fluoro and methyl groups—provides a platform for complex molecular construction. This guide offers an in-depth analysis of the compound's physicochemical properties, analytical characterization methodologies, and core reactivity principles. It is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full synthetic potential.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry and materials science. The introduction of multiple, distinct functional groups onto this ring system dramatically increases its value as a synthetic intermediate. Halogenated nitropyridines, in particular, serve as powerful precursors for creating complex molecules.[1] The nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution, and can later be reduced to an amine to open up a vast array of subsequent chemical transformations.[2] Halogens at specific positions serve as versatile handles for cross-coupling reactions or displacement by nucleophiles, further enhancing molecular diversity.[1]
This compound (CAS RN: 1003711-51-0) embodies these principles, offering multiple, orthogonal reaction sites that can be addressed selectively, a critical feature for efficient and controlled synthesis of target molecules.[3][4]
Chemical Identity and Core Physicochemical Properties
A precise understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and process development.
2.1. Nomenclature and Chemical Identifiers
-
Systematic (IUPAC) Name: this compound
-
Molecular Formula: C₆H₄ClFN₂O₂
-
Molecular Weight: 190.56 g/mol [5]
2.2. Summary of Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound and related analogs. Direct experimental data for the title compound is limited in public literature; therefore, properties of structurally similar compounds are provided for informed estimation.
| Property | Value / Expected Value | Source / Rationale |
| Appearance | Off-white to pale yellow crystalline powder | Based on analogs like 2-Chloro-4-methyl-3-nitropyridine.[6] |
| Melting Point (°C) | Data not available. Estimated to be in the 50-80°C range. | Analog 2-Chloro-4-methyl-3-nitropyridine melts at 51-53°C.[6][7] Analog 2-Chloro-3-methyl-5-nitropyridine melts at 78-80°C.[8] |
| Boiling Point (°C) | Data not available. Expected to be >250°C at atmospheric pressure. | Analog 2-Chloro-4-methyl-3-nitropyridine boils at 279.6°C.[6] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ether, and chlorinated solvents. | General property of nitropyridines.[1][9][10] |
| Purity | Commercially available with ≥98.0% purity. | Based on typical supplier specifications for similar intermediates.[6][8] |
Analytical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous identification and quality control of this compound. The choice of each technique is driven by the specific structural information it provides.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.
-
¹H NMR: The spectrum is expected to be relatively simple. The primary signals would include a singlet for the methyl (CH₃) protons and a single signal for the aromatic proton at the 6-position. The chemical shift of the aromatic proton will be influenced by the adjacent fluorine and nitrogen atoms.
-
¹³C NMR: This spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be highly informative: the carbon bearing the chlorine will be shifted downfield, as will the carbons bonded to the nitro and fluoro groups.
-
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its coupling to the adjacent aromatic proton (if resolved) would further validate the structure.
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight of 190.56 Da.[11] A high-resolution mass spectrometer (HRMS) can verify the elemental composition to within a few parts per million. Electron Ionization (EI), a harder technique, would produce a characteristic fragmentation pattern, likely involving the loss of the nitro group (NO₂), the chlorine atom (Cl), and potentially the methyl group (CH₃), providing a structural fingerprint.[11]
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Rationale: The IR spectrum will provide confirmatory evidence of the compound's structure. Key expected absorption bands include:
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1000 cm⁻¹: C-F stretching vibration.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
-
3.4. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing purity.[12][13]
-
Rationale: Reversed-phase HPLC coupled with a UV detector is the method of choice for determining the purity of the compound. The aromatic nature of the pyridine ring allows for strong UV absorbance. GC is also applicable given the expected thermal stability and volatility of similar compounds.[12] These methods are essential for quality control in a manufacturing setting, ensuring that residual starting materials or byproducts are below acceptable limits.
Standardized Experimental Protocols
The following protocols describe self-validating systems for the routine characterization of this compound.
4.1. Protocol: Purity and Identity Confirmation by HPLC-MS
This workflow integrates chromatographic separation with mass spectrometric detection for a definitive assessment of purity and molecular identity.
Caption: Workflow for purity and identity analysis via HPLC-MS.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile) to a working concentration of approximately 10 µg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.[11]
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Analysis:
-
Calculate purity based on the relative peak area percentage in the UV chromatogram.
-
Confirm identity by extracting the ion chromatogram for the expected [M+H]⁺ mass (m/z 191.56) and verifying its presence in the main peak's mass spectrum.
-
Synthesis and Chemical Reactivity
5.1. Plausible Synthetic Pathway
While specific preparations for this compound are proprietary, a logical synthetic route can be proposed based on established pyridine chemistry. A plausible approach starts from a substituted aminopyridine, proceeding through nitration, diazotization (for fluorination), and chlorination steps. The causality for this sequence lies in the directing effects of the substituents and the reactivity of the intermediates.
Caption: A proposed synthetic workflow for the target compound.
5.2. Key Reactivity Patterns
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is highly activated by the adjacent nitro group and the ring nitrogen, making it an excellent leaving group. It can be readily displaced by a wide range of nucleophiles (O, N, S, C-based), which is the primary reason for its utility as a synthetic intermediate.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This unmasks a nucleophilic site, enabling further derivatization through amide bond formation, diazotization, or other amine-based chemistries.[2]
5.3. Stability and Storage
To maintain its high purity and prevent degradation, the compound must be handled and stored correctly.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents and strong bases.
-
Stability: The compound is generally stable under recommended storage conditions. However, as a halogenated nitropyridine, it should be considered a reactive chemical.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a valuable intermediate for building complex bioactive molecules.[3]
-
Medicinal Chemistry: It serves as a precursor for synthesizing kinase inhibitors, antibacterial agents, and other therapeutics where a substituted pyridine core is required.[2][3] The ability to sequentially modify the chloro and nitro groups allows for the systematic exploration of structure-activity relationships (SAR).
-
Agrochemicals: The compound is also a building block for modern herbicides and pesticides, where the specific substitution pattern can be tailored to enhance biological activity and selectivity.[3][6]
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its physicochemical properties are well-suited for its role in multi-step organic synthesis. A thorough understanding of its analytical characterization, reactivity, and handling requirements, as detailed in this guide, is essential for scientists and researchers aiming to unlock its full potential in the development of novel pharmaceuticals and advanced agrochemicals. The combination of established analytical protocols and a clear understanding of its chemical behavior provides a robust framework for its successful application.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. 1003711-51-0|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 10. 2-Chloro-4-methyl-5-nitropyridine CAS#: 23056-33-9 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-fluoro-4-methyl-3-nitropyridine structure elucidation
An In-depth Technical Guide: Structure Elucidation of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the structural elucidation of this compound (CAS No: 1003711-51-0)[1][2]. As a substituted pyridine, this compound represents a class of heterocyclic molecules that are pivotal as intermediates and building blocks in the pharmaceutical and agrochemical industries[3][4]. The precise confirmation of its molecular structure is a critical prerequisite for its application in drug development and synthetic chemistry. This document outlines a multi-technique analytical workflow, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each section details the causality behind the experimental choices, provides step-by-step protocols, and interprets the expected data, offering a self-validating system for unambiguous structure confirmation.
Introduction and Molecular Overview
This compound is a highly functionalized pyridine derivative with the molecular formula C₆H₄ClFN₂O₂ and a molecular weight of 190.56 g/mol [1]. The arrangement of its five substituents—a chloro, a fluoro, a methyl, and a nitro group, in addition to the pyridine nitrogen—creates a unique electronic and steric environment. This complexity necessitates a rigorous and multifaceted analytical approach to unequivocally confirm its constitution and substitution pattern. An incorrect structural assignment could lead to significant setbacks in synthetic campaigns and drug discovery programs. This guide serves as a definitive resource for researchers and scientists tasked with verifying the identity and purity of this important chemical entity.
The hypothesized structure, which the following analytical workflow is designed to confirm, is presented below. The numbering convention used throughout this guide is specified in the diagram.
Caption: Hypothesized structure of this compound.
The Integrated Analytical Workflow
The structure elucidation process is not a linear path but a convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry establishes the elemental formula, infrared spectroscopy identifies the functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This integrated approach ensures the final structure is validated from several perspectives, providing the highest degree of confidence.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Formula and Isotopic Verification
Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose. We choose HRMS over standard MS because its high mass accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential isomers or impurities. Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the molecule and observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol (LC-HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of acetonitrile/water (1:1 v/v) containing 0.1% formic acid to a final concentration of 0.1 µg/mL. The formic acid aids in the protonation of the pyridine nitrogen for ESI in positive ion mode.
-
Liquid Chromatography (LC): Inject the sample onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size). Use a simple isocratic flow of 50% acetonitrile in water (with 0.1% formic acid) at a flow rate of 0.3 mL/min. This step serves primarily to introduce the sample into the mass spectrometer.
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Mass Range: m/z 100-300.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Interpretation
The primary goal is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺. The presence of a chlorine atom provides a crucial validation point due to its natural isotopic abundance (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern where the [M+2+H]⁺ peak is approximately one-third the intensity of the [M+H]⁺ peak.
| Ion Species | Calculated Monoisotopic Mass (m/z) | Expected Observation |
| [C₆H₄³⁵ClFN₂O₂+H]⁺ | 191.0021 | High-intensity peak, confirming the base formula. |
| [C₆H₄³⁷ClFN₂O₂+H]⁺ | 193.0000 | Peak at +2 m/z with ~32% relative intensity of the 191.0021 peak. |
A measured mass within 5 ppm of the calculated value for C₆H₅ClFN₂O₂ provides definitive evidence for the elemental composition, forming the first pillar of our structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides direct information about the chemical environment of each proton and carbon atom and, crucially, how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to build an unambiguous map of the molecule's carbon-hydrogen framework and the placement of its substituents.
Experimental Protocol (¹H, ¹³C, and 2D NMR)
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct C-H correlations.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations. This is the key experiment for piecing the structure together.
-
Data Interpretation
The interpretation relies on predicting the signals based on the hypothesized structure and matching them to the experimental data.
¹H NMR Spectrum (Predicted):
-
Aromatic Region: One signal is expected for the single proton at the C6 position. Due to the strong electron-withdrawing effects of the adjacent ring nitrogen and the ortho/para nitro and chloro groups, this proton (H6) is expected to be significantly downfield (δ ~8.5-8.8 ppm). It should appear as a doublet due to coupling with the fluorine atom at C5 (typically ³J(H,F) ≈ 6-8 Hz).
-
Aliphatic Region: One signal is expected for the three equivalent protons of the methyl group at C4. This will be a singlet, likely in the region of δ 2.5-2.8 ppm.
¹³C NMR Spectrum (Predicted): Six distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. Fluorine coupling will be observed for carbons C4, C5, and C6.
-
C2 (bearing Cl): ~148-152 ppm.
-
C3 (bearing NO₂): ~145-149 ppm.
-
C4 (bearing CH₃): ~135-140 ppm (doublet due to ²J(C,F)).
-
C5 (bearing F): ~155-160 ppm (large doublet due to ¹J(C,F)).
-
C6 (bearing H): ~125-130 ppm (doublet due to ²J(C,F)).
-
CH₃ Carbon: ~15-20 ppm.
2D NMR Spectra (Predicted Correlations): The HMBC spectrum is the cornerstone of the proof. It will show correlations that unambiguously link the isolated proton signals to the carbon backbone, confirming the substituent positions.
-
Methyl Protons (on C4): Will show correlations to C3, C4, and C5. This confirms the methyl group is adjacent to the nitro-bearing and fluoro-bearing carbons.
-
Aromatic Proton (H6): Will show correlations to C2, C4, and C5. The correlation to C2 (the chloro-substituted carbon) and C4 (the methyl-substituted carbon) definitively places the single proton at the C6 position, completing the structural puzzle.
-
HSQC Spectrum: Will show a single correlation between the proton at δ ~8.6 ppm and the carbon at δ ~127 ppm, confirming this signal corresponds to C6.
| Predicted NMR Data Summary | |
| ¹H NMR | δ (ppm) |
| H6 | ~8.6 (d, ³J(H,F) ≈ 7 Hz) |
| CH₃ | ~2.6 (s) |
| ¹³C NMR | δ (ppm) |
| C2 | ~150 |
| C3 | ~147 |
| C4 | ~138 (d, ²J(C,F)) |
| C5 | ~158 (d, ¹J(C,F)) |
| C6 | ~127 (d, ²J(C,F)) |
| CH₃ | ~17 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. While NMR and MS provide the core structural framework, IR serves as a complementary, self-validating check. For this molecule, the definitive detection of the nitro group's characteristic stretching vibrations is a primary objective.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation
The spectrum should be analyzed for characteristic absorption bands that correspond to the functional groups in the molecule.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Importance |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 - 1560 | High. Strong, sharp band confirming the nitro group. |
| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1360 | High. Strong, sharp band confirming the nitro group. |
| Aromatic C=C/C=N | Ring Stretching | ~1450 - 1600 | Confirms the pyridine ring. |
| C-F | Stretch | ~1000 - 1100 | Confirms the presence of the C-F bond. |
| Aromatic C-H | Stretch | ~3050 - 3100 | Weak band confirming the aromatic C-H bond. |
| Aliphatic C-H | Stretch | ~2850 - 3000 | Confirms the methyl group C-H bonds. |
| C-Cl | Stretch | ~600 - 800 | Confirms the C-Cl bond. |
The presence of two strong, distinct peaks in the 1560-1530 cm⁻¹ and 1360-1340 cm⁻¹ regions provides unequivocal evidence for the nitro group, completing the trifecta of analytical confirmation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry confirms the exact molecular formula (C₆H₄ClFN₂O₂) and the presence of chlorine through its isotopic signature. Infrared spectroscopy provides a quick and definitive fingerprint of the essential functional groups, most notably the nitro moiety. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous and detailed map of the atomic connectivity, confirming the precise substitution pattern on the pyridine ring. The convergence of data from these three independent methods provides the authoritative and trustworthy structural proof required for advancing research and development in the chemical and pharmaceutical sciences.
References
Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide for Advanced Drug Development
This guide provides a detailed technical analysis of the expected spectroscopic data for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, a key intermediate in the synthesis of novel pharmaceutical agents. In the dynamic landscape of drug discovery, a comprehensive understanding of the structural characteristics of such intermediates is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic steps.
Due to the novel nature of this compound, publicly available, experimentally-derived spectroscopic data is limited. This guide, therefore, leverages established principles of spectroscopy and comparative data from structurally similar analogs to provide a robust, predictive analysis. This approach mirrors the real-world challenges faced by researchers and offers a framework for the characterization of new chemical entities.
Molecular Structure and its Spectroscopic Implications
The unique substitution pattern of this compound, featuring a confluence of electron-withdrawing (chloro, fluoro, nitro) and electron-donating (methyl) groups on the pyridine ring, dictates a distinct spectroscopic fingerprint. The interplay of these substituents' inductive and mesomeric effects governs the chemical environment of each atom, which is directly probed by various spectroscopic techniques.
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Abstract
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. The pyridine ring, with its unique electronic properties, offers a versatile platform for introducing a wide array of functional groups, enabling the fine-tuning of a molecule's pharmacological profile. The introduction of halogen atoms, a nitro group, and a methyl group, as in the case of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, creates a highly functionalized and reactive intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the nitro group at the 3-position is a strong electron-withdrawing group that can be reduced to an amino group for further derivatization, and the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This combination of functionalities makes this compound a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.
Proposed Synthetic Pathway
The most logical and scientifically sound approach to the synthesis of this compound involves a two-step sequence starting from the commercially available 2-chloro-5-fluoro-4-methylpyridine (also known as 2-chloro-5-fluoro-4-picoline). This pathway consists of the regioselective nitration of the pyridine ring.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of the Precursor, 2-Chloro-5-fluoro-4-methylpyridine
The starting material, 2-chloro-5-fluoro-4-methylpyridine, is commercially available from various suppliers. For researchers opting to synthesize this precursor, a common method involves the diazotization of 2-amino-5-fluoro-4-methylpyridine followed by a Sandmeyer-type reaction with a chloride source.
Step 2: Regioselective Nitration of 2-Chloro-5-fluoro-4-methylpyridine
The critical step in this proposed synthesis is the electrophilic nitration of the 2-chloro-5-fluoro-4-methylpyridine precursor. The directing effects of the substituents on the pyridine ring will govern the position of the incoming nitro group.
-
Activating/Deactivating Effects: The chloro and fluoro groups are deactivating due to their inductive electron-withdrawing effects, while the methyl group is weakly activating. The pyridine nitrogen is also strongly deactivating.
-
Directing Effects: Halogens are typically ortho, para-directing in electrophilic aromatic substitution. The methyl group is also ortho, para-directing. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions.
Considering these factors, the most likely position for nitration is the 3-position, which is ortho to the activating methyl group and meta to the deactivating fluoro and chloro groups.
Detailed Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on analogous reactions and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist in a well-ventilated fume hood.
Materials and Reagents:
-
2-Chloro-5-fluoro-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 2-chloro-5-fluoro-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization of this compound
The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
Table of Expected Physical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₆H₄ClFN₂O₂ |
| Molecular Weight | 190.56 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4 (s, 1H, H-6), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~155 (C-F), ~150 (C-Cl), ~145 (C-NO₂), ~135 (C-CH₃), ~125 (C-H), ~20 (CH₃) |
| Mass Spectrometry (EI) | m/z (%) = 190 (M⁺), 174, 160, 145, 115 |
| Infrared (IR) (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1580, 1470 (Ar C=C), ~1530, 1350 (N-O stretch), ~1250 (C-F), ~780 (C-Cl) |
Rationale for Expected Spectroscopic Data:
-
¹H NMR: The pyridine ring proton at the 6-position is expected to appear as a singlet due to the absence of adjacent protons. The methyl protons will also appear as a singlet.
-
¹³C NMR: The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbons attached to the electronegative fluorine, chlorine, and nitro groups will be downfield.
-
Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak at m/z 190. Fragmentation may involve the loss of oxygen, NO, and chlorine.
-
Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, N-O (from the nitro group), C-F, and C-Cl bonds.
Safety and Handling
This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This technical guide has outlined a plausible and scientifically supported pathway for the synthesis of this compound, a valuable intermediate in drug discovery. While a definitive published protocol is not currently available, the proposed nitration of 2-chloro-5-fluoro-4-methylpyridine is a logical and feasible approach. The provided characterization data, though predictive, offers a solid framework for the analytical confirmation of the target compound. Further experimental work is required to optimize the reaction conditions and fully validate the synthetic and analytical methods described herein.
The Synthetic Utility and Reactivity Landscape of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine (CAS No. 1003711-51-0), a key heterocyclic building block in contemporary drug discovery and fine chemical synthesis. The strategic placement of chloro, fluoro, methyl, and nitro substituents on the pyridine core imparts a unique and highly tunable reactivity, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This document will explore the electronic and steric influences of each substituent, predict the regioselectivity of nucleophilic attack, and provide a reasoned analysis of the competitive leaving group potential of the chloro and fluoro moieties. A proposed synthetic route, based on established methodologies for analogous structures, is detailed alongside a discussion of its practical applications as a versatile intermediate. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this highly functionalized pyridine derivative.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The introduction of multiple, electronically distinct substituents allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and bioavailability. This compound is a prime example of a highly activated and versatile pyridine intermediate. The presence of a strongly electron-withdrawing nitro group, two halogen leaving groups (chloro and fluoro), and a methyl group creates a rich and predictable reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures.
Proposed Synthesis of this compound
Synthetic Workflow Overview
The proposed synthesis follows a logical progression of nitration, diazotization/hydrolysis, and chlorination, a common strategy for producing chloronitropyridines.[2]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a composite based on methodologies reported for structurally similar compounds.[2][4][5]
Step 1: Nitration of 2-Amino-5-fluoro-4-methylpyridine
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-5-fluoro-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.
-
Add the nitrating mixture dropwise to the pyridine solution, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH4OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-5-fluoro-4-methyl-3-nitropyridine.
Step 2: Conversion to 5-Fluoro-4-methyl-3-nitro-2-pyridone
-
Dissolve the 2-amino-5-fluoro-4-methyl-3-nitropyridine from the previous step in dilute sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture for 1-2 hours at low temperature.
-
Gently warm the mixture to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the corresponding pyridone.
-
Cool the mixture and filter the precipitated 5-fluoro-4-methyl-3-nitro-2-pyridone. Wash with water and dry.
Step 3: Chlorination to this compound
-
In a flask equipped with a reflux condenser and a gas trap, suspend the 5-fluoro-4-methyl-3-nitro-2-pyridone in phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). A catalytic amount of DMF can be added if using SOCl2.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In-Depth Reactivity Profile
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group act as powerful electron-withdrawing groups, significantly activating the ring towards nucleophilic attack.
Electronic and Steric Influences of Substituents
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Nitro (NO2) | 3 | Strong -I, -M | Strongly activating for nucleophilic attack, directs attack to ortho and para positions (C2, C4, C6). |
| Chloro (Cl) | 2 | -I > +M | Inductively withdrawing, activating the ring. A potential leaving group. |
| Fluoro (F) | 5 | Strong -I > +M | Strongly inductively withdrawing, activating the ring. A potential leaving group. |
| Methyl (CH3) | 4 | +I, +H | Weakly electron-donating, provides steric hindrance to adjacent positions. |
| Pyridine N | 1 | Strong -I, -M | Strongly activating for nucleophilic attack at C2 and C6. |
(-I: negative inductive, -M: negative mesomeric, +I: positive inductive, +H: hyperconjugation)
The combined electron-withdrawing effects of the nitro group, the two halogens, and the ring nitrogen make the pyridine nucleus highly electrophilic.
Regioselectivity of Nucleophilic Attack
The primary sites for nucleophilic attack are the positions ortho and para to the strongly activating nitro group, which are C2 and C4. The pyridine nitrogen also activates the C2 and C6 positions.
Caption: Predicted sites of nucleophilic attack on this compound.
-
C2 Position: This is the most probable site for nucleophilic attack. It is activated by being ortho to the nitro group and adjacent to the pyridine nitrogen. The presence of the chlorine atom makes it an excellent site for SNAr.
-
C6 Position: This position is activated by the pyridine nitrogen. However, it is not activated by the nitro group, making it a less favorable site for attack compared to C2.
-
C4 Position: While para to the activating nitro group, this position is significantly sterically hindered by the adjacent methyl group. This steric hindrance is likely to disfavor nucleophilic attack at this position.[5]
Therefore, nucleophilic substitution is overwhelmingly expected to occur at the C2 position .
Leaving Group Ability: Chloro vs. Fluoro
In classical SN1 and SN2 reactions, iodide and bromide are excellent leaving groups, while fluoride is poor. However, in nucleophilic aromatic substitution, the trend is often reversed, with fluoride being a better leaving group than chloride or bromide.[6] This is known as the "element effect".
The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The stability of this intermediate is key. Fluorine's high electronegativity strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex through its powerful inductive effect (-I).[2] This lowers the activation energy for the first step, making the overall reaction faster. Since the departure of the leaving group is a subsequent, faster step, the intrinsic leaving group ability (related to the pKa of the conjugate acid) is less important.
Given that the primary site of attack is C2, the chloro group is the expected leaving group . If a reaction were to force substitution at C5 (which is electronically disfavored), the fluoro group would be the leaving group.
Representative Nucleophilic Aromatic Substitution Reactions
Based on the reactivity profile, this compound is an excellent substrate for a variety of SNAr reactions at the C2 position.
Amination
Reaction with primary or secondary amines will readily displace the C2-chloro group to form 2-amino-5-fluoro-4-methyl-3-nitropyridine derivatives. These are valuable intermediates for further transformations, such as reduction of the nitro group.
Protocol Example: Reaction with a Primary Amine
-
Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.
-
Add 1.1 to 1.5 equivalents of the desired primary amine and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic phase, dry, and purify by column chromatography.
Alkoxylation and Thiolation
Similarly, alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) will displace the C2-chloro group to yield the corresponding ethers and thioethers.
Caption: Common SNAr reactions at the C2 position.
Applications in Drug Discovery
While specific examples detailing the use of this compound are proprietary or in early-stage development, its structural motifs are highly relevant to medicinal chemistry. The ability to introduce diverse functionalities at the C2 position allows for the rapid generation of compound libraries for screening against various biological targets. The resulting 2-substituted-3-nitropyridine core can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its reactivity is predictably governed by the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen, directing nucleophilic attack preferentially to the C2 position. The chloro group at this position serves as a reliable leaving group in SNAr reactions. The synthetic accessibility and tunable reactivity of this compound make it a valuable tool for medicinal chemists and researchers in the development of novel small molecules with potential therapeutic applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Page loading... [guidechem.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE, China 2-CHLORO-5-FLUORO-3-NITROPYRIDINE Manufacturers, China 2-CHLORO-5-FLUORO-3-NITROPYRIDINE Suppliers - sjpharm [chinachemnet.com]
The Strategic Incorporation of Fluorine in Pyridine Scaffolds: An In-depth Technical Guide for Medicinal Chemists
Abstract
The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated heterocycles constituting a significant portion of pharmaceuticals currently on the market.[1] Among these, fluorinated pyridines have emerged as particularly valuable motifs due to the pyridine ring's prevalence in bioactive compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of fluorinated pyridines in drug discovery. We will delve into the profound effects of fluorine substitution on the physicochemical and pharmacokinetic properties of pyridine-containing molecules, explore established and innovative synthetic methodologies, and analyze case studies of successful FDA-approved drugs. This guide aims to equip medicinal chemists with the foundational knowledge and practical insights necessary to effectively leverage fluorinated pyridines in the design of next-generation therapeutics.
The Unique Influence of Fluorine in Drug Design
The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's properties in ways that are highly advantageous for drug development.[2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to its transformative effects.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450.[1][2] This "metabolic blocking" can increase a drug's half-life and bioavailability.[2][4]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen.[5] This modulation of basicity can be critical for optimizing a drug's solubility, membrane permeability, and off-target activity, particularly interactions with ion channels.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[6] The introduction of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[2]
-
Lipophilicity and Permeability: The effect of fluorination on lipophilicity is context-dependent. While trifluoromethyl groups can decrease lipophilicity, fluoroarenes are generally more lipophilic.[7] This allows for fine-tuning of a molecule's ability to cross cellular membranes.[2][7]
Physicochemical Properties of Fluorinated Pyridines: A Quantitative Perspective
The position of fluorine substitution on the pyridine ring has a profound impact on its electronic and steric properties, directly influencing its behavior in a biological system.
Table 1: Impact of Fluorine Position on Pyridine pKa
| Compound | pKa | Rationale |
| Pyridine | 5.2 | Reference |
| 2-Fluoropyridine | -0.44 | The strong inductive effect of fluorine proximal to the nitrogen significantly reduces the basicity of the lone pair. |
| 3-Fluoropyridine | 2.97 | The inductive effect is attenuated at the meta position, resulting in a less dramatic decrease in basicity. |
| 4-Fluoropyridine | 1.12 | The inductive effect is transmitted through the ring, but to a lesser extent than in the ortho position. |
Data compiled from publicly available chemical databases and literature sources.
This modulation of pKa is a powerful tool for medicinal chemists. For instance, reducing the basicity of a pyridine-containing drug candidate can mitigate potential cardiotoxicity associated with hERG channel inhibition, a common liability for basic compounds.
Diagram 1: Influence of Fluorine on Pyridine Ring Electronics
Caption: Impact of fluorine position on the basicity of the pyridine nitrogen.
Synthetic Strategies for Accessing Fluorinated Pyridines
The synthesis of fluorinated pyridines has evolved significantly, with modern methods offering greater regioselectivity and functional group tolerance.
Classical Methods
Traditional approaches often rely on nucleophilic aromatic substitution (SNA r) or the Balz-Schiemann reaction.[8] While effective, these methods can require harsh conditions and may not be suitable for late-stage functionalization of complex molecules.
Modern C-H Fluorination
Direct C-H fluorination has emerged as a more atom-economical and efficient strategy.
Experimental Protocol: Site-Selective C-H Fluorination of Pyridines using AgF₂ [9][10]
-
Reagents: Substituted pyridine, Silver(II) fluoride (AgF₂), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
In a nitrogen-filled glovebox, combine the pyridine substrate and AgF₂ in a reaction vessel.
-
Add the solvent and stir the mixture at ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
-
Key Considerations: This method exhibits a remarkable selectivity for fluorination at the position adjacent to the nitrogen atom.[9][10] The reaction is typically rapid, often completing within an hour at room temperature.[9][10]
Diagram 2: Workflow for Modern C-H Fluorination
Caption: A generalized workflow for the C-H fluorination of pyridines.
Recent advancements have also led to methods for meta-C–H-fluorination, a previously challenging transformation.[11] These developments provide medicinal chemists with a more comprehensive toolkit for accessing diverse fluorinated pyridine isomers.
Case Studies: Fluorinated Pyridines in FDA-Approved Drugs
The successful application of fluorinated pyridines is evident in numerous FDA-approved drugs across various therapeutic areas.
Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety
| Drug Name | Therapeutic Area | Role of Fluorinated Pyridine |
| Vorapaxar | Antiplatelet | The 5-(3-Fluorophenyl)-2-methylpyridine intermediate is a key building block. The fluorine atom modulates electronic properties and contributes to binding.[3] |
| Vericiguat | Cardiovascular | The fluorine atom on the 1H-pyrazolo[3,4-b]pyridine core enhances metabolic stability and reduces clearance.[7] |
| Alpelisib | Oncology | The trifluoro-t-butyl group on the pyridine ring improves metabolic stability and oral bioavailability, while also contributing to high binding affinity.[7] |
| Gemifloxacin | Antibiotic | The 3-fluoropyridine moiety is a common feature in fluoroquinolone antibiotics, contributing to their antibacterial activity.[8] |
These examples underscore the versatility of fluorinated pyridines in addressing key challenges in drug development, from improving pharmacokinetic profiles to enhancing target engagement.
Future Directions and Conclusion
The field of fluorinated pyridine chemistry continues to evolve, with ongoing research focused on developing more selective, efficient, and scalable synthetic methods.[8][12] The exploration of novel fluorinated bioisosteres for the pyridine ring also holds promise for expanding the chemical space available for drug discovery.[13][14]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 9. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
The Nitro Group's Dominant Role in the Activation of the Pyridine Ring
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Mechanism, Application, and Synthesis
Abstract
The pyridine scaffold is a cornerstone of modern medicinal and materials chemistry, yet its inherent electron-deficient nature presents unique challenges and opportunities for synthetic functionalization.[1][2] This guide provides a comprehensive analysis of the profound impact a nitro group exerts on the pyridine ring's reactivity. We will move beyond simple definitions to explore the nuanced electronic interplay that transforms the pyridine core into a highly reactive substrate for specific transformations. By understanding the underlying principles of activation, particularly for nucleophilic aromatic substitution (SNAr), researchers can strategically leverage nitropyridines as versatile intermediates to construct complex molecular architectures. This whitepaper offers field-proven insights, detailed experimental frameworks, and a mechanistic deep-dive to empower drug development professionals and synthetic chemists to master the application of this pivotal chemical principle.
The Electronic Architecture: Pyridine and the Influence of the Nitro Group
The pyridine ring, an isoelectronic analog of benzene, is characterized by the replacement of a CH group with a more electronegative nitrogen atom. This fundamental substitution has profound electronic consequences:
-
Inherent Electron Deficiency: The nitrogen atom inductively withdraws electron density from the ring, rendering the entire system less nucleophilic than benzene.[3][4] This effect is most pronounced at the C2 (ortho) and C4 (para) positions, which bear a partial positive charge.[5]
-
Reactivity Profile: Consequently, pyridine is substantially less reactive towards electrophilic aromatic substitution (EAS), which requires an electron-rich ring to attack an electrophile.[4] Reactions like nitration or Friedel-Crafts are often sluggish and demand harsh conditions.[6][7] Conversely, this electron deficiency makes the pyridine ring susceptible to attack by nucleophiles, particularly at the electron-poor C2 and C4 positions.[8][9][10]
The introduction of a nitro (-NO2) group, one of the most powerful electron-withdrawing groups (EWGs) in a chemist's toolkit, dramatically amplifies this inherent electron deficiency.[11][12] The nitro group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-R): The nitro group can delocalize electron density from the ring onto its oxygen atoms, a much more potent effect. This is especially true when the nitro group is positioned ortho or para to the site of reaction.
This dual action creates a highly electron-poor, or "activated," aromatic system primed for nucleophilic attack.[13]
Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)
The primary consequence of introducing a nitro group is the dramatic acceleration of Nucleophilic Aromatic Substitution (SNAr) reactions.[14] This occurs via a well-defined addition-elimination mechanism.[15] The presence of the nitro group is crucial for stabilizing the high-energy intermediate formed during this process.
Mechanism and the Role of the Meisenheimer Complex
The SNAr mechanism proceeds in two steps:
-
Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the ring that bears a suitable leaving group (e.g., a halide). This breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is the kinetic linchpin of the entire reaction. Without sufficient stabilization, this intermediate is too high in energy to form, and the reaction will not proceed. This is where the nitro group's power lies. When positioned at the C2 or C4 position relative to the leaving group, the nitro group can directly delocalize the negative charge of the intermediate through resonance, significantly lowering its energy and accelerating the reaction rate.[8][14][16]
Caption: SNAr mechanism showing the critical, stabilized Meisenheimer intermediate.
The diagram below illustrates the resonance stabilization. The ability to place the negative charge directly on the electronegative oxygen atoms of the nitro group is a powerful stabilizing force that makes the reaction feasible. If the nitro group were in the meta position (C3 or C5), this direct delocalization would be impossible, and the reaction would be significantly slower or not occur at all.[16]
Caption: Resonance stabilization of the Meisenheimer complex in nitropyridine.
Quantitative Impact on Reactivity
The activating effect of the nitro group is not subtle. The presence and position of nitro groups can alter reaction rates by many orders of magnitude.
| Substrate | Relative Position of -NO₂ | Leaving Group | Typical Nucleophile | Relative Rate (Approx.) |
| 2-Chloropyridine | None | Cl | R₂NH | 1 |
| 2-Chloro-5-nitropyridine | meta | Cl | R₂NH | ~10³ |
| 2-Chloro-3-nitropyridine | ortho | Cl | R₂NH | ~10⁷ |
| 4-Chloro-3-nitropyridine | meta | Cl | R₂NH | ~10⁴ |
| 2-Chloro-3,5-dinitropyridine | ortho & meta | Cl | R₂NH | >10⁹ |
Note: This table provides illustrative, order-of-magnitude comparisons to demonstrate the activating principle. Actual rates depend heavily on specific reactants, solvents, and temperatures.
Deactivation Towards Electrophilic Aromatic Substitution (EAS)
While powerfully activating for nucleophilic attack, the nitro group has the opposite effect on electrophilic substitution. The pyridine ring is already deactivated towards EAS.[17] Adding a second, potent deactivating group like -NO₂ makes the ring extremely electron-poor and thus highly unreactive towards attack by electrophiles.
Attempting EAS reactions on nitropyridines typically requires exceptionally harsh conditions and often results in low yields or no reaction.[6] For synthetic planning, it is a standing principle that electrophilic substitutions should be performed before the introduction of a nitro group if possible.
Field Application: A Protocol for SNAr
The following protocol details a representative SNAr reaction, a cornerstone for building molecular libraries in drug discovery. The rationale behind each step is explained to provide a framework for self-validation and adaptation.
Reaction: Synthesis of N-benzyl-5-nitropyridin-2-amine from 2-chloro-5-nitropyridine and benzylamine.
Materials:
-
2-Chloro-5-nitropyridine (1 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (Anhydrous)
Protocol:
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitropyridine (1 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Expertise Note: Anhydrous DMF is crucial. Water can act as a competing nucleophile, leading to undesired hydroxypyridine byproducts. The reaction is run under an inert atmosphere (N₂) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.
-
Expertise Note: K₂CO₃ is a mild, non-nucleophilic base. Its role is to neutralize the HCl that is generated as a byproduct of the substitution. This prevents the protonation and deactivation of the benzylamine nucleophile. A slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent, 2-chloro-5-nitropyridine.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Expertise Note: Heating provides the necessary activation energy for the reaction. The chosen temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants or products.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water. A solid precipitate should form.
-
Expertise Note: This "crashing out" procedure is an effective initial purification step. The organic product is typically insoluble in water, while the inorganic salts (KCl, excess K₂CO₃) and the polar solvent (DMF) are soluble.
-
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-nitropyridin-2-amine.
Caption: Experimental workflow for a typical SNAr reaction on a nitropyridine.
Strategic Importance in Drug Discovery and Synthesis
Nitropyridines are not merely chemical curiosities; they are powerful and versatile intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[13][18]
-
Access to Privileged Scaffolds: The activation provided by the nitro group allows for the facile introduction of a wide array of nucleophiles (amines, alcohols, thiols), enabling the rapid construction of libraries of substituted pyridines for biological screening.[13][19][20]
-
A Synthetic Handle for Further Derivatization: The nitro group itself is a synthetic chameleon.[11] It can be readily reduced to an amino group (-NH₂), which opens up a vast landscape of subsequent chemical transformations, including amide bond formation, sulfonylation, and diazotization.[1][20] This two-step sequence—SNAr followed by nitro reduction—is a classic strategy in medicinal chemistry. For example, 2-chloro-5-nitropyridine can be reacted with N-phenylpiperazine, followed by reduction of the nitro group, to synthesize anticancer lead compounds.[1][19]
-
Precursors to Bioactive Molecules: Numerous approved drugs and clinical candidates contain the substituted pyridine motif, many of which are synthesized using nitropyridine intermediates. This chemistry has been instrumental in developing kinase inhibitors, insecticides, and CNS-depressant agents.[1][19]
Conclusion
The role of the nitro group in pyridine chemistry is one of profound and directed activation. By imposing a strong electron-withdrawing force, it transforms the already electron-deficient pyridine ring into a potent electrophile, highly susceptible to nucleophilic aromatic substitution at the ortho and para positions. This activation is mechanistically rooted in the nitro group's ability to stabilize the critical Meisenheimer intermediate. For the practicing scientist, understanding this principle is key to unlocking one of the most robust and versatile methods for functionalizing the pyridine scaffold. The strategic use of nitropyridine intermediates will undoubtedly continue to fuel innovation in drug discovery and complex molecule synthesis for years to come.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. myttex.net [myttex.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. mdpi.com [mdpi.com]
- 20. nbinno.com [nbinno.com]
Whitepaper: The Nitropyridine Scaffold – A Versatile Tool for the Discovery of Novel Bioactive Molecules
Abstract
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding innovative scaffolds that can address a wide array of biological targets. Among the privileged N-heterocyclic compounds, the pyridine ring is a cornerstone of modern drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety[1]. This guide delves into a specific, highly versatile subclass: nitropyridines. The introduction of a nitro group onto the pyridine scaffold dramatically alters its physicochemical properties, creating a powerful and adaptable building block for drug discovery. From a synthetic chemistry perspective, nitropyridines are readily available precursors for a vast range of complex heterocyclic systems with demonstrated antitumor, antiviral, and anti-neurodegenerative activities[1][2][3]. This document provides a technical overview of the strategic use of nitropyridine scaffolds, from fundamental chemistry and library synthesis to high-throughput screening campaigns and successful case studies, offering researchers a comprehensive guide to leveraging this potent chemical tool.
Part I: The Nitropyridine Scaffold: Physicochemical Properties and Synthetic Avenues
The utility of the nitropyridine scaffold in drug discovery is rooted in its unique electronic and chemical characteristics. The nitro group (-NO2) is one of the strongest electron-withdrawing groups, which significantly modulates the electron density of the pyridine ring. This has several important consequences for molecular design and synthesis.
Physicochemical Properties:
-
Enhanced Reactivity: The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its synthetic versatility, allowing for the facile introduction of a wide range of functional groups. Halogens (especially chlorine) positioned ortho or para to the nitro group are particularly activated and serve as excellent leaving groups[4].
-
Modulation of Basicity: The pyridine nitrogen is a basic center. The strong electron-withdrawing effect of the nitro group reduces the pKa of the pyridine, making it less basic. This can be a crucial property for optimizing pharmacokinetic profiles, such as reducing off-target interactions or improving cell permeability.
-
Bioactivation Potential: In low-oxygen environments, such as those found in solid tumors or within certain bacteria, the nitro group can be bioreductively activated by nitroreductase enzymes. This process can generate reactive nitrogen species, forming the basis for targeted drug action, as exemplified by the antitubercular agent Pretomanid[1][4].
Synthetic Avenues and Library Generation:
Nitropyridines are valuable as both final bioactive molecules and as versatile intermediates for more complex structures[1]. Commercially available starting materials like 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine, and 2,4-dichloro-3-nitropyridine serve as common launch points for library synthesis[1][2]. The general strategy involves leveraging the activated positions for SNAr reactions.
Below is a generalized workflow for generating a diverse library from a chloronitropyridine precursor.
Caption: General workflow for diversifying a chloronitropyridine scaffold.
Experimental Protocol: Parallel Synthesis of an N-Aryl-5-nitropyridin-2-amine Library
This protocol describes a standard method for the parallel synthesis of a small library of compounds via an SNAr reaction in a 96-well plate format.
1. Reagents and Materials:
-
Stock solution of 2-chloro-5-nitropyridine (0.2 M in Dimethyl Sulfoxide, DMSO).
-
A library of diverse primary and secondary amines (0.5 M in DMSO) arrayed in a 96-well plate.
-
Diisopropylethylamine (DIPEA).
-
Anhydrous DMSO.
-
96-well reaction plates and sealing mats.
-
Automated liquid handler (optional, but recommended).
-
Centrifugal evaporator.
2. Procedure:
-
Amine Plate Preparation: To each well of a 96-well reaction plate, add 50 µL of a unique amine stock solution (0.5 M). This provides a 1.25 molar excess of the amine relative to the electrophile.
-
Base Addition: Add 10 µL of DIPEA to each well to act as a non-nucleophilic base, scavenging the HCl byproduct.
-
Initiation of Reaction: Add 100 µL of the 2-chloro-5-nitropyridine stock solution (0.2 M) to each well.
-
Reaction Incubation: Securely seal the reaction plate with a mat. Place the plate in a shaker incubator at 80°C for 16 hours.
-
Reaction Quenching & Workup (Optional): For purification, the reaction can be quenched with water, and the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) using liquid-liquid extraction techniques adapted for the 96-well format.
-
Solvent Removal: Place the plate in a centrifugal evaporator to remove the DMSO and any other volatile components.
-
Final Plate Preparation: Re-dissolve the dried compound residues in each well in a known volume of DMSO (e.g., 200 µL) to create a master plate with a nominal concentration (e.g., 100 mM) for storage and subsequent screening.
3. Self-Validation and Quality Control:
-
Control Wells: Include wells with no amine (negative control) to check for degradation of the starting material and wells with a known reactive amine (positive control) to validate the reaction conditions.
-
LC-MS Analysis: A representative subset of wells (e.g., one column of 8 wells) should be analyzed by LC-MS to confirm the identity of the desired products and to estimate the purity and conversion rate.
Part II: High-Throughput Screening and Assay Development
Once a nitropyridine-based library is synthesized, the next critical phase is to screen it for biological activity. High-Throughput Screening (HTS) is the enabling technology that allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype[5][6].
The success of any HTS campaign is contingent upon a robust and reliable assay. Cell-based assays are particularly powerful as they measure a compound's effect in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity from the outset[7].
References
- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 2. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 3. reference.medscape.com [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Methodological & Application
Synthesis protocol for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
An Application Note on the Synthesis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Abstract
This document provides a comprehensive guide to a proposed synthetic route for this compound, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The presence of chloro, fluoro, methyl, and nitro groups on the pyridine core offers multiple points for chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This guide details a robust two-step synthetic strategy, beginning with the regioselective nitration of a 2-hydroxypyridine precursor followed by a deoxychlorination reaction. The protocol is designed for researchers and scientists, emphasizing the underlying chemical principles, safety considerations, and detailed experimental procedures grounded in established chemical literature.
Introduction and Synthetic Rationale
Substituted nitropyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] The nitro group, while deactivating, can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. Furthermore, the halogen substituents on the ring can participate in various cross-coupling reactions, allowing for the introduction of further complexity.
The synthesis of this compound is not widely documented in a single, cohesive protocol. Therefore, a logical and efficient synthetic pathway has been devised based on well-established, analogous transformations in pyridine chemistry. The proposed two-step route is as follows:
-
Electrophilic Nitration: The synthesis commences with the nitration of 2-hydroxy-5-fluoro-4-methylpyridine. Using a classic mixed acid system (concentrated sulfuric and nitric acid), a nitro group is selectively introduced at the C3 position of the pyridine ring. The ortho,para-directing influence of the C2-hydroxyl group and the C4-methyl group strongly favors substitution at this position.
-
Deoxychlorination: The resulting intermediate, 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine, is then converted to the final product. This transformation is effectively achieved by treating the hydroxypyridine with a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group with a chlorine atom, yielding the target compound.
This strategy is advantageous due to the accessibility of starting materials and the high efficiency and predictability of the individual reactions, which are staples of heterocyclic chemistry.
Reaction Mechanisms and Scientific Principles
Step 1: Electrophilic Nitration
The nitration of the pyridine ring is a classic example of electrophilic aromatic substitution. Concentrated sulfuric acid serves a dual purpose: it acts as a solvent and, more importantly, as a catalyst that protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺
The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack. However, the presence of the activating hydroxyl (in its pyridone tautomeric form) and methyl groups sufficiently increases the electron density of the ring to allow the reaction to proceed under controlled heating.
Step 2: Deoxychlorination of 2-Hydroxypyridine
2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The conversion to a 2-chloropyridine using phosphorus oxychloride is a standard and highly effective method.[2][3] The mechanism involves the initial attack of the pyridone oxygen on the electrophilic phosphorus atom of POCl₃, followed by the elimination of phosphate byproducts and substitution by a chloride ion. This reaction effectively converts a C-O bond to a more reactive C-Cl bond, which is ideal for subsequent nucleophilic substitution or cross-coupling reactions.
Detailed Experimental Protocols
Safety Preamble: This protocol involves the use of highly corrosive and toxic substances, including concentrated strong acids and phosphorus oxychloride. All operations must be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/chemical-resistant gloves, is mandatory.
Step 1: Synthesis of 2-Hydroxy-5-fluoro-4-methyl-3-nitropyridine
This procedure is adapted from established methods for the nitration of substituted hydroxypyridines.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%).
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 2-hydroxy-5-fluoro-4-methylpyridine to the cooled sulfuric acid while stirring to ensure complete dissolution.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine derivative from the dropping funnel. The internal temperature must be maintained below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, carefully heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.
-
Precipitation and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 5-6. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol is based on standard chlorination procedures for 2-hydroxypyridines.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine from the previous step.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 molar equivalents) to the flask in the fume hood.
-
Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is fully consumed.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Work-up: Very slowly and cautiously, quench the residue by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure the fume hood has strong ventilation.
-
Extraction: Neutralize the aqueous solution with solid sodium bicarbonate or a concentrated NaOH solution until it is slightly basic (pH 8-9). Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Data and Reagent Summary
| Parameter | Step 1: Nitration | Step 2: Chlorination |
| Starting Material | 2-hydroxy-5-fluoro-4-methylpyridine | 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | Phosphorus Oxychloride (POCl₃) |
| Molar Ratio (Reagent:Substrate) | ~3-5 eq. HNO₃ | ~5-10 eq. POCl₃ |
| Solvent | Conc. H₂SO₄ | Phosphorus Oxychloride (POCl₃) |
| Temperature | 0 °C to 70 °C | Reflux (~110 °C) |
| Reaction Time | 2-4 hours | 3-5 hours |
| Product | 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine | This compound |
| Theoretical Yield | (To be calculated based on limiting reagent) | (To be calculated based on limiting reagent) |
Visualized Workflow and Mechanism
Caption: Overall synthetic workflow for the preparation of this compound.
Caption: Simplified mechanism for the electrophilic nitration of the pyridine precursor.
References
Suzuki coupling reactions with 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
An Application Guide for the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures.[1][2][3][4] This palladium-catalyzed transformation offers broad functional group tolerance and generally mild reaction conditions, making it an indispensable tool in the pharmaceutical and fine chemical industries.[4][5]
This guide focuses on a specific, highly functionalized substrate: This compound . This compound is a valuable building block in medicinal chemistry, where the pyridine scaffold is a privileged structural motif found in numerous FDA-approved drugs.[6][7] The substituents on the pyridine ring are strategically placed to modulate both its chemical reactivity and its potential biological activity.
-
2-Chloro Group: Serves as the primary leaving group for the Suzuki coupling, enabling the introduction of diverse aryl or heteroaryl fragments.[8]
-
3-Nitro Group: As a potent electron-withdrawing group, it significantly activates the C2 position. This electronic effect facilitates the rate-determining oxidative addition step of the palladium catalyst to the carbon-chlorine bond.[3][9]
-
5-Fluoro and 4-Methyl Groups: These substituents provide additional points for molecular recognition and can be used to fine-tune the steric and electronic properties of the final compound, influencing its pharmacological profile.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing both the mechanistic rationale and a detailed protocol for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][10][11] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-chlorine bond of this compound. This is typically the rate-determining step.[3][11] The electron-deficient nature of the nitropyridine ring makes this step more favorable compared to electron-rich aryl chlorides.[12][13] This forms a square planar Pd(II) complex.
-
Transmetalation: In this key step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process is critically dependent on the presence of a base. The base activates the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which then readily exchanges its organic group with the halide on the palladium complex.[14][15][16][17]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands attached to the Pd(II) center. This forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Optimizing Reaction Parameters: A Guide to Success
The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters. Due to the electron-deficient nature of the substrate, conditions typically employed for other challenging heteroaryl chlorides serve as an excellent starting point.
| Parameter | Recommended Options & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ : Common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species.[5][11] Pd(PPh₃)₄ : An air-stable Pd(0) complex, but the PPh₃ ligand may be suboptimal for this substrate. |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) : Essential for activating C-Cl bonds. These ligands promote oxidative addition and stabilize the catalytic species.[12][13][14][18] N-Heterocyclic Carbenes (NHCs) : Highly effective alternatives to phosphine ligands, known for their high activity and stability.[14] |
| Organoboron Reagent | Arylboronic Acids : Widely available but can be prone to decomposition or side reactions. Pinacol or MIDA Boronate Esters : Offer superior stability, are less susceptible to protodeboronation (a common side reaction), and can provide a "slow release" of the active boronic acid, often leading to cleaner reactions and higher yields.[18][19] |
| Base | Potassium Phosphate (K₃PO₄) : A strong, effective base often used for challenging couplings.[18] Cesium Carbonate (Cs₂CO₃) : Another strong base that frequently delivers excellent results. Potassium Carbonate (K₂CO₃) : A standard, milder base that can be effective, especially with more reactive coupling partners.[20] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O : A mixture of an organic solvent with water is standard. The organic solvent solubilizes the substrate and catalyst, while water is crucial for dissolving the inorganic base and facilitating transmetalation.[19][20][21][22] |
| Temperature | 80–110 °C : Elevated temperatures are typically required to drive the reaction, particularly the oxidative addition to the C-Cl bond, to completion.[10][20] Microwave Irradiation : Can significantly shorten reaction times.[21][22] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (Pd(OAc)₂, 0.02 equiv) and the ligand (SPhos, 0.04 equiv). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[20]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 organic:water ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed (typically 12–24 hours).[23]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Extract the aqueous layer once more with EtOAc.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[23]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[10][20]
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Conversion.
-
Cause & Solution: Catalyst deactivation is a common culprit. Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed. Consider a more robust ligand system, such as a second-generation Buchwald phosphine ligand or an NHC-based catalyst, which are designed for challenging C-Cl bond activations.[18]
-
-
Issue: Significant Protodeboronation.
-
Cause & Solution: This side reaction occurs when the organoboron reagent reacts with a proton source (often water) instead of the palladium complex.[18] It is especially problematic with some heteroaromatic boronic acids. To mitigate this, switch from a boronic acid to a more stable boronate ester (pinacol or MIDA).[18][19] Additionally, using a weaker, non-hydroxide base like K₃PO₄ or CsF can reduce the rate of this side reaction.[18]
-
-
Issue: Formation of Homocoupled Byproduct.
-
Cause & Solution: The dimerization of the boronic acid is often promoted by the presence of oxygen or residual Pd(II) species from the precatalyst.[3] Rigorous degassing of solvents and the reaction vessel is the most effective way to minimize this outcome.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Palladium catalysts are expensive and can be toxic; handle them with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Material Safety Data Sheets (MSDS) for this compound and all other reagents before commencing work.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 23. benchchem.com [benchchem.com]
The Strategic Utility of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed exploration of the synthetic applications of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, a highly functionalized and versatile building block in modern medicinal chemistry. Specifically, we will delve into its strategic use in the synthesis of kinase inhibitors, with a focus on inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.
Introduction: The Architectural Advantage of a Pre-functionalized Pyridine Core
Kinase inhibitors represent a cornerstone of targeted therapy in oncology, immunology, and beyond. The pyridine scaffold is a privileged structure in this domain, frequently serving as a bioisostere for the adenine ring of ATP and enabling critical hydrogen bonding interactions within the kinase hinge region. The subject of this note, this compound, is an exemplary starting material, offering medicinal chemists a pre-organized array of functional groups, each with a distinct role in a multi-step synthesis.
The strategic positioning of the chloro, fluoro, methyl, and nitro groups on the pyridine ring provides a powerful platform for controlled and sequential chemical transformations. This allows for the efficient construction of complex molecular architectures with tailored pharmacological profiles.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₄ClFN₂O₂ and a molecular weight of 190.56 g/mol . Its reactivity is governed by the interplay of its substituents:
| Property | Value/Description | Source |
| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |
| Molecular Weight | 190.56 g/mol | [1] |
| CAS Number | 1003711-51-0 | [1] |
| Appearance | Off-white to yellow crystalline solid | Inferred from similar compounds |
| Reactivity | The pyridine ring is highly activated towards nucleophilic aromatic substitution at the 2-position due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. The chloro group serves as an excellent leaving group in these reactions. The nitro group can be readily reduced to an amino group, which can then be further functionalized. | [2] |
The fluorine atom at the 5-position can enhance binding affinity to the target kinase and improve metabolic stability of the final compound. The methyl group at the 4-position can provide steric hindrance to guide the regioselectivity of reactions and can also contribute to the overall lipophilicity and binding of the molecule.
Application in the Synthesis of a p38 Kinase Inhibitor: A Representative Protocol
The following multi-step protocol outlines a representative synthesis of a potent p38 kinase inhibitor, demonstrating the utility of this compound as a starting material. This protocol is based on synthetic strategies reported in the patent literature for related compounds.
PART 1: Nucleophilic Aromatic Substitution (SNA_r_)
Objective: To introduce a key side chain at the C2 position of the pyridine ring via nucleophilic aromatic substitution of the chloride.
Reaction Scheme:
Materials:
| Reagent | M.W. | Quantity | Moles |
| This compound | 190.56 | 1.0 g | 5.25 mmol |
| Substituted Amine (e.g., 4-amino-piperidine derivative) | Varies | 1.1 eq | 5.78 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 eq | 10.5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Protocol:
-
To a solution of this compound in DMF, add the substituted amine.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Trustworthiness: The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, making the displacement of the 2-chloro group with an amine facile and regioselective[2]. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
PART 2: Reduction of the Nitro Group
Objective: To convert the nitro group to a primary amine, which is a key functional handle for subsequent transformations.
Reaction Scheme:
Materials:
| Reagent | M.W. | Quantity | Moles |
| Nitro-pyridine intermediate from Part 1 | Varies | 1.0 g | Varies |
| Iron powder | 55.85 | 5.0 eq | Varies |
| Ammonium chloride (NH₄Cl) | 53.49 | 1.0 eq | Varies |
| Ethanol/Water (4:1) | - | 25 mL | - |
Protocol:
-
Suspend the nitro-pyridine intermediate in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the desired diamino-pyridine derivative, which can often be used in the next step without further purification.
Causality and Trustworthiness: The reduction of an aromatic nitro group to an amine is a classic and reliable transformation[1][3]. Using iron in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient method that avoids the use of high-pressure hydrogenation[3].
PART 3: Suzuki-Miyaura Cross-Coupling (Illustrative)
While the primary utility of this compound is often through SNAr at the 2-position followed by nitro reduction, for the synthesis of other kinase inhibitor scaffolds, a Suzuki coupling at the 2-position could be envisioned prior to other transformations.
Objective: To form a carbon-carbon bond at the C2 position of the pyridine ring.
Reaction Scheme:
Materials:
| Reagent | M.W. | Quantity | Moles |
| This compound | 190.56 | 1.0 g | 5.25 mmol |
| Arylboronic acid | Varies | 1.2 eq | 6.3 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | 0.26 mmol |
| Sodium carbonate (Na₂CO₃) | 105.99 | 2.0 eq | 10.5 mmol |
| 1,4-Dioxane/Water (4:1) | - | 25 mL | - |
Protocol:
-
To a degassed solution of this compound and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Trustworthiness: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds[4][5][6][7]. The choice of a palladium catalyst and a suitable base is critical for the efficiency of the reaction with chloropyridine substrates[4][5][7].
Visualizing the Synthetic Workflow and Biological Context
To provide a clearer understanding of the synthetic strategy and the biological target, the following diagrams are provided.
Caption: Synthetic workflow for a p38 kinase inhibitor.
Caption: Simplified p38 MAPK signaling pathway.
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[8][9][10][11][12] Inhibition of p38 MAPK can therefore be an effective therapeutic strategy for a range of inflammatory conditions.
Safety and Handling
This compound and related nitropyridines are potentially hazardous chemicals and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14][15][16][17]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[16]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a high-value building block for the synthesis of kinase inhibitors. Its pre-functionalized nature allows for a streamlined and convergent approach to complex drug-like molecules. The protocols and principles outlined in this document provide a framework for researchers to leverage the unique reactivity of this compound in their drug discovery programs. The ability to perform sequential, regioselective transformations makes it an invaluable tool in the quest for novel and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2-amino-5-fluoro-4-methyl-3-nitropyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-5-fluoro-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical research and drug development.[1] The protocol details the preparation from its chloro precursor, 2-chloro-5-fluoro-4-methyl-3-nitropyridine, via a nucleophilic aromatic substitution (SNAr) reaction with ammonia. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for reaction monitoring and product characterization.
Introduction
2-amino-5-fluoro-4-methyl-3-nitropyridine is a valuable building block in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The title compound serves as a crucial intermediate for creating complex molecular architectures necessary for targeted therapies.[1] This application note outlines a reliable and reproducible method for its synthesis, focusing on the nucleophilic aromatic substitution of the corresponding 2-chloro derivative with ammonia.
The reaction proceeds via the addition-elimination (SNAr) mechanism, where the electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activate the C-2 position for nucleophilic attack by ammonia.[3][4][5] Understanding the underlying mechanism is critical for optimizing reaction conditions and minimizing side-product formation.
Reaction Mechanism and Rationale
The conversion of this compound to 2-amino-5-fluoro-4-methyl-3-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring, which is activated by the electron-withdrawing nitro group and the ring nitrogen. This initial attack disrupts the aromaticity of the ring.[3][4]
-
Formation of the Meisenheimer Complex: This nucleophilic addition results in a negatively charged, non-aromatic intermediate known as a Meisenheimer or σ-complex. The negative charge is delocalized across the pyridine ring and the nitro group, which stabilizes the intermediate.[3]
-
Elimination of the Leaving Group: Aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction.[3][5]
-
Deprotonation: A second molecule of ammonia acts as a base to deprotonate the attached amino group, yielding the final neutral 2-aminopyridine product and an ammonium ion.[3]
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is crucial for the success of this reaction, as it significantly stabilizes the Meisenheimer intermediate.[5]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Recommendation |
| This compound | >98% Purity | Commercially Available |
| Ammonium Hydroxide Solution | 28-30% NH₃ basis | ACS Reagent Grade |
| Ethanol | Anhydrous, 200 proof | ACS Reagent Grade |
| Sealed Reaction Vessel | Pressure-rated glass vessel | Appropriate for reaction scale |
| Magnetic Stirrer with Hotplate | - | Standard laboratory equipment |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Standard laboratory equipment |
| High-Performance Liquid Chromatography (HPLC) System | - | With UV detector |
| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher | - |
| Rotary Evaporator | - | Standard laboratory equipment |
| Vacuum Filtration Apparatus | - | Standard laboratory equipment |
Safety Precautions
Researcher Safety is Paramount. A thorough risk assessment must be conducted before commencing any experimental work.
-
This compound: This compound is a skin and serious eye irritant.[6] It may also cause respiratory irritation.[6] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ammonia Solution (Ammonium Hydroxide): Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage.[7] The vapors are irritating to the respiratory system.[7] Always handle this reagent in a fume hood. Ensure emergency eyewash stations and safety showers are readily accessible.[7][8] Ammonia is flammable and can form explosive mixtures with air.[9] Keep away from heat and ignition sources.[8][10]
-
Pressure: The reaction is heated in a sealed vessel, which will lead to a buildup of pressure. Ensure the reaction vessel is appropriately pressure-rated for the reaction temperature and scale. Do not exceed the recommended temperature.
Experimental Protocol
Step 1: Reaction Setup
-
In a suitable pressure-rated glass vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol (approximately 5-10 volumes relative to the starting material). Stir at room temperature until the solid is completely dissolved.
-
To the stirred solution, add concentrated ammonium hydroxide solution (28-30%, 5-10 eq) dropwise. Note: The addition may be slightly exothermic.
-
Securely seal the reaction vessel.
Step 2: Reaction Execution
-
Place the sealed vessel on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring. Caution: Do not exceed the pressure rating of the vessel.
-
Maintain the reaction at this temperature for 12-24 hours. The reaction progress should be monitored periodically.
Step 3: Reaction Monitoring
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
TLC Analysis:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Carefully unseal the reaction vessel (after cooling to room temperature) and take a small aliquot of the reaction mixture.
-
Spot the reaction mixture alongside the starting material on a TLC plate.
-
The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing.
-
-
HPLC Analysis:
Step 4: Work-up and Product Isolation
-
Once the reaction is deemed complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
The resulting slurry or solid can be suspended in cold water and stirred for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water to remove any residual ammonium salts.
-
Dry the product under vacuum to a constant weight.
Step 5: Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.[13]
Step 6: Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the structure of the compound.
-
LC-MS: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 12-24 hours |
| Yield | > 85% (unoptimized) |
| Appearance | Yellow to orange solid |
| Purity (Crude) | > 95% (by HPLC) |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or incrementally increase the temperature (not exceeding vessel limits). Ensure adequate stirring. |
| Low concentration of ammonia. | Use a higher excess of ammonium hydroxide or a more concentrated solution if available. | |
| Low Yield | Product loss during work-up. | Ensure the product is fully precipitated before filtration. Minimize the amount of solvent used for washing. |
| Side reactions. | Lower the reaction temperature to minimize the formation of byproducts. | |
| Impure Product | Incomplete reaction. | Allow the reaction to proceed to completion as monitored by TLC/HPLC. |
| Inefficient purification. | Optimize the recrystallization solvent system or perform column chromatography. |
Conclusion
The protocol described provides a robust and efficient method for the synthesis of 2-amino-5-fluoro-4-methyl-3-nitropyridine. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important pharmaceutical intermediate in good yield and purity. The mechanistic insights and troubleshooting guide offer a framework for further optimization and adaptation of this procedure for various research and development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 2-氯-4-甲基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. CCOHS: Ammonia [ccohs.ca]
- 9. Ammonia Solution, Ammonia, Anhydrous | NIOSH | CDC [cdc.gov]
- 10. How to Safely Handle, Store, and Use Ammonia in the Workplace [globalhazmat.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the pyridine ring in 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
An In-depth Guide to the Strategic Functionalization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
For inquiries and custom synthesis, please contact [A Reputable Chemical Supplier].
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its strategic importance lies in the versatile reactivity of its substituted pyridine core, which is adorned with an array of functional groups—a nitro group, a chloro atom, a fluoro atom, and a methyl group. Each of these substituents imparts distinct electronic and steric properties to the pyridine ring, creating a scaffold that can be selectively modified to generate a diverse library of complex molecules. The nitro group, in particular, acts as a powerful electron-withdrawing group, which, in concert with the inherent electron deficiency of the pyridine ring, activates the molecule for a range of chemical transformations. This guide provides a comprehensive overview of the key functionalization strategies for this valuable synthetic intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Reactivity Profile and Regioselectivity
The functionalization of this compound is primarily dictated by the electronic interplay of its substituents. The pyridine nitrogen and the 3-nitro group are potent electron-withdrawing groups that significantly reduce the electron density of the aromatic ring. This effect is most pronounced at the positions ortho and para to these activating groups (C2, C4, and C6).
-
C2 Position: This position is doubly activated by the adjacent pyridine nitrogen and the ortho nitro group. It bears a chlorine atom, which is a good leaving group, making this the most probable site for nucleophilic aromatic substitution (SNAr) and the primary target for palladium-catalyzed cross-coupling reactions.
-
C4 Position: While activated by the pyridine nitrogen (para) and the nitro group (ortho), this position is occupied by a methyl group, which is not a leaving group under typical substitution or coupling conditions.
-
C5 Position: This position holds a fluoro substituent, which is meta to the nitro group. Consequently, it is significantly less activated towards nucleophilic attack compared to the C2 position.
-
C6 Position: This position is activated by the pyridine nitrogen (ortho) but is less influenced by the meta-nitro group. It bears a hydrogen atom, making it a potential site for other types of functionalization, though less reactive in the context of substitution and coupling reactions compared to C2.
This electronic arrangement strongly favors functionalization at the C2 position.
Figure 1. Regioselectivity map of this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The SNAr reaction is a cornerstone for the functionalization of this pyridine derivative. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.[1] The strong electron-withdrawing nitro group at the C3 position is crucial for stabilizing the Meisenheimer complex, thereby facilitating the reaction.[1][2]
Application Note: Amination at the C2-Position
A common and highly useful SNAr reaction is the displacement of the C2-chloro substituent with a primary or secondary amine. This reaction provides a direct route to 2-amino-5-fluoro-4-methyl-3-nitropyridine derivatives, which are valuable precursors in medicinal chemistry.
Protocol 1.1: Synthesis of 5-Fluoro-4-methyl-3-nitro-N-propylpyridin-2-amine
Materials:
-
This compound
-
Propylamine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M solution).
-
Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq.) followed by the dropwise addition of propylamine (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). For less reactive amines, gentle heating to 50-60 °C may be required.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-(propylamino)-5-fluoro-4-methyl-3-nitropyridine.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile or DMF are polar aprotic solvents that can effectively solvate the reactants and the Meisenheimer intermediate without interfering with the reaction.
-
Base: Triethylamine or potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is often facile at room temperature due to the high activation of the C2 position. Heating is only necessary for less nucleophilic amines.
Figure 2. Workflow for SNAr amination at the C2-position.
| Nucleophile Type | Typical Conditions | Expected Outcome |
| Primary/Secondary Amines | Room temp, MeCN/DMF, TEA/K₂CO₃ | High yield of C2-aminated product |
| Alkoxides (e.g., NaOMe) | 0 °C to Room temp, THF/MeOH | High yield of C2-ether product |
| Thiolates (e.g., NaSPh) | Room temp, DMF | High yield of C2-thioether product |
Table 1. Summary of SNAr reactions at the C2-position.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] The C2-chloro position of this compound is an excellent handle for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine C2 position and an organoboron species. This reaction is invaluable for synthesizing biaryl and heteroaryl compounds.[5][6] Given that aryl chlorides are less reactive than bromides or iodides, the choice of a highly active catalyst system is critical.[7]
Protocol 2.1: Synthesis of 2-Aryl-5-fluoro-4-methyl-3-nitropyridine
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Evacuate and Backfill: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is essential to facilitate the oxidative addition of the C-Cl bond, which is the rate-limiting step.[8]
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[8]
-
Inert Conditions: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.
Figure 3. Workflow for Suzuki-Miyaura coupling at the C2-position.
Buchwald-Hartwig Amination
For the synthesis of more complex or sterically hindered aryl or heteroaryl amines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr.[9][10] This palladium-catalyzed C-N bond formation is highly versatile and tolerates a wide range of functional groups.[3][11]
Protocol 2.2: Synthesis of N-Aryl-5-fluoro-4-methyl-3-nitropyridin-2-amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, combine this compound (1.0 eq.), the amine (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (1-2 mol%), and the chosen ligand (2-4 mol%) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.1.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is crucial and depends on the amine. Bidentate ligands like Xantphos are often effective for a broad range of amines.[10]
-
Base: A strong, non-nucleophilic base like NaOtBu is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[11] Weaker bases like Cs₂CO₃ can be used for base-sensitive substrates.[11]
| Reaction Type | Typical Catalyst System | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA / Piperidine |
Table 2. Typical conditions for palladium-catalyzed cross-coupling reactions.
Section 3: Functionalization via Reduction of the Nitro Group
The nitro group at the C3 position is not just an activating group; it is also a versatile functional handle that can be readily reduced to an amino group. This transformation opens up a vast new set of possibilities for derivatization.
Application Note: Selective Nitro Group Reduction
The selective reduction of the nitro group in the presence of the chloro and fluoro substituents is a key strategic step. This can be achieved using various methods, such as catalytic hydrogenation or metal-acid systems. The resulting 3-amino-2-chloro-5-fluoro-4-methylpyridine is a valuable intermediate, as the newly formed amino group can be acylated, alkylated, or converted into other functionalities via diazotization.[12]
Protocol 3.1: Synthesis of 2-Chloro-5-fluoro-4-methylpyridin-3-amine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated HCl to the flask. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a 10 M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: SnCl₂ in HCl is a classic and effective method for the reduction of aromatic nitro groups, and it is generally tolerant of aryl halides.[13]
-
Solvent: Ethanol is a good solvent for the substrate and the reagents.
-
Neutralization: The basic work-up is necessary to deprotonate the product amine and precipitate the tin salts, allowing for extraction of the free amine into an organic solvent.
Figure 4. Workflow for the reduction of the 3-nitro group.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 13. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Abstract
This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of this compound. This versatile, electron-deficient pyridine derivative is a highly valuable building block in modern medicinal chemistry and drug discovery. Its strategic functionalization via robust cross-coupling methodologies allows for the synthesis of complex molecular architectures. We present optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights, troubleshooting guidance, and structured data to empower researchers in the efficient synthesis of novel pyridine-based compounds.
Introduction: The Strategic Value of this compound
This compound is a key heterocyclic intermediate whose trifunctional nature makes it a crucial component for constructing complex bioactive molecules.[1] The pyridine core is a privileged scaffold in numerous pharmaceuticals, and the specific substitution pattern of this reagent offers a powerful platform for controlled, sequential diversification.
The chloro substituent at the C2 position is the primary reactive handle for palladium-catalyzed cross-coupling. Its reactivity is significantly enhanced by the strong electron-withdrawing effects of the adjacent pyridine nitrogen and the nitro group at the C3 position. This electronic activation facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle, making it an excellent substrate for a range of transformations.[2][3] This guide provides researchers with the foundational knowledge and practical protocols to leverage this reactivity.
Core Principles of Palladium-Catalyzed Cross-Coupling
A successful cross-coupling reaction is a synergistic interplay of several key components. Understanding the role of each is critical for reaction design and optimization.
-
The Substrate: The C2-Cl bond of this compound is activated towards oxidative addition by the electron-deficient nature of the pyridine ring.[4]
-
The Palladium Precatalyst: Stable Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are converted in situ to the active Pd(0) catalytic species.
-
The Ligand: This is arguably the most critical variable. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[5][6] The choice of ligand is dictated by the specific coupling reaction being performed.
-
The Base: The base plays a crucial role in the transmetalation step of Suzuki couplings or in the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[7][8] Its strength and solubility can dramatically impact reaction efficiency.
-
The Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).
Experimental Workflow: From Setup to Product
The following diagram outlines the general laboratory workflow for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere, which is crucial for reproducibility and success.
Caption: General experimental workflow for cross-coupling.
Application Protocols
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[9][10] It involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or a boronate ester.
General Reaction Scheme: (Illustrative scheme showing the chloropyridine coupling with R-B(OH)₂)
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.[2][3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Catalyst System: A Pd(OAc)₂/SPhos system is highly effective for coupling electron-deficient chloropyridines. The bulky, electron-rich SPhos ligand promotes the oxidative addition of the C-Cl bond and facilitates the final reductive elimination step.[2]
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ in a dioxane/water mixture is a standard and effective choice. If protodeboronation (replacement of the boronic acid group with hydrogen) is an issue, consider using a milder base like potassium phosphate (K₃PO₄) or running the reaction under anhydrous conditions with a boronate ester.[11]
-
Troubleshooting: Low yields can often be attributed to incomplete conversion or catalyst deactivation. Ensure the reaction is run under strictly anaerobic and anhydrous (except for the co-solvent) conditions. If the starting material is consumed but the desired product is not formed, consider that the boronic acid may be degrading; using a boronate ester (e.g., a pinacol ester) can improve stability.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-90% |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 75-85% |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 70-80% |
Yields are estimated based on protocols for structurally similar substrates and serve as a guide for expected outcomes.[2][3][12]
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[6][13] This reaction is fundamental in medicinal chemistry for synthesizing arylamines.[7]
General Reaction Scheme: (Illustrative scheme showing the chloropyridine coupling with HNR¹R²)
-
Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried sealed tube: this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by benzylamine (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Catalyst System: The Pd₂(dba)₃/Xantphos combination is a robust system for the amination of heteroaryl chlorides. Xantphos is a chelating ligand that promotes the reductive elimination step and prevents β-hydride elimination, a common side reaction.[7] For more hindered amines, a bulkier biarylphosphine ligand (e.g., RuPhos, BrettPhos) may be required.[14]
-
Base: A strong, non-nucleophilic base like NaOtBu is needed to deprotonate the amine, forming the palladium-amido complex.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates but may require higher temperatures or longer reaction times.[14]
-
Troubleshooting: If hydrodehalogenation (replacement of Cl with H) is observed, it may indicate that the reductive elimination is slow compared to side reactions. Switching to a more electron-rich and bulkier ligand can accelerate the desired C-N bond formation. Ensure the base is dry and added under inert conditions, as moisture can hydrolyze it and poison the catalyst.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
| Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 80-90% |
| Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 85-95% |
| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 70-85% |
| n-Hexylamine | Pd(OAc)₂ / DavePhos | LHMDS | THF | 80 | 75-90% |
Yields are estimated based on established protocols for related heteroaryl chlorides.[7][13]
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl-alkynes by coupling an aryl halide with a terminal alkyne.[15] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[16]
General Reaction Scheme: (Illustrative scheme showing the chloropyridine coupling with H-C≡C-R)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) followed by (trimethylsilyl)acetylene (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Stir the mixture at 60-70 °C for 4-8 hours. The formation of a salt precipitate (triethylammonium chloride) is typically observed. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the alkynylpyridine. If the TMS protecting group needs to be removed, the purified product can be treated with K₂CO₃ in methanol.
-
Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[15]
-
Base/Solvent: An amine base, such as Et₃N or diisopropylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the HCl generated, often doubling as the solvent.[16]
-
Troubleshooting: The most common side reaction is the copper-catalyzed homocoupling of the alkyne to form a diene (Glaser coupling). This can be minimized by maintaining strictly anaerobic conditions, as the homocoupling is often oxygen-promoted. Using a slight excess of the alkyne can also help drive the desired cross-coupling reaction. If yields are low, a copper-free Sonogashira protocol can be attempted, though this often requires more specialized ligands and conditions.[16]
Caption: Interconnected catalytic cycles of Sonogashira coupling.
| Alkyne Partner | Pd Catalyst | Cu Source | Base | Temp (°C) | Typical Yield |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | 60 | 85-95% |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPEA | 70 | 80-90% |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | 60 | 75-85% |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N/THF | 50 | 70-80% |
Yields are estimated based on general Sonogashira protocols for chloroarenes.[17][18]
Conclusion
This compound stands out as a highly adaptable and reactive intermediate for advanced organic synthesis. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to introduce carbon and nitrogen substituents at the C2 position. By understanding the mechanistic principles and following the robust protocols provided, researchers in drug development and materials science can effectively utilize this building block to accelerate the discovery and synthesis of novel, high-value chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Abstract
This comprehensive guide details the synthetic utility of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine as a versatile starting material for the generation of a diverse array of novel heterocyclic compounds. The strategic positioning of the chloro, fluoro, and nitro substituents on the pyridine ring renders it an ideal scaffold for sequential and regioselective functionalization. This document provides researchers, scientists, and drug development professionals with in-depth theoretical insights and detailed, field-proven experimental protocols for the synthesis of fused pyridine systems, including imidazo[4,5-b]pyridines, pyrazolo[3,4-b]pyridines, triazolo[4,5-b]pyridines, and thieno[2,3-b]pyridines. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Versatility of this compound
The pyridine nucleus is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. The specific substitution pattern of this compound offers a powerful platform for synthetic diversification. The electron-withdrawing nitro group at the 3-position significantly activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr)[1][2]. This activation allows for the facile introduction of a wide range of nucleophiles, which is the initial and often pivotal step in the construction of more complex heterocyclic architectures.
The fluorine atom at the 5-position, while also influencing the electronic properties of the ring, offers an additional site for potential late-stage functionalization, although it is generally less reactive to nucleophilic displacement than the 2-chloro group under typical SNAr conditions. The methyl group at the 4-position provides steric and electronic influence, which can be exploited to fine-tune the reactivity and biological activity of the resulting compounds.
Subsequent reduction of the nitro group to a primary amine is a crucial transformation that unveils a vicinal amino group adjacent to the newly introduced substituent at the 2-position. This 1,2-diamine-like functionality is primed for a variety of cyclocondensation reactions, leading to the formation of fused five- and six-membered heterocyclic rings. This strategic sequence of SNAr, reduction, and cyclization forms the core of the synthetic pathways detailed in this guide.
Core Synthetic Pathways
The synthesis of diverse heterocyclic systems from this compound generally follows a modular, multi-step approach. The initial nucleophilic displacement of the 2-chloro group is followed by the reduction of the 3-nitro group to set the stage for the final cyclization step, which defines the nature of the fused heterocyclic ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General workflow for the synthesis of fused heterocycles.
Synthesis of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. The synthesis from our starting material involves an initial amination, followed by reduction and cyclization with a one-carbon source.
Rationale and Mechanistic Insight
The initial SNAr reaction with a primary amine proceeds readily due to the activation by the ortho-nitro group. Subsequent reduction of the nitro group with reagents like iron powder in acetic acid or stannous chloride generates the key intermediate, a 2-(alkyl/arylamino)-3-aminopyridine derivative[3][4]. This vicinal diamine is then cyclized. A common and efficient method for this cyclization is the reaction with an orthoester, such as triethyl orthoformate, which provides the C2 carbon of the imidazole ring. Lewis acids can be employed to catalyze this condensation step.
Experimental Protocol: Synthesis of 2-Aryl-7-fluoro-6-methyl-1H-imidazo[4,5-b]pyridines
Step 1: Synthesis of N-Aryl-5-fluoro-4-methyl-3-nitropyridin-2-amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the desired primary aniline (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluoro-4-methyl-3-nitropyridin-2-amine.
Step 2: Synthesis of N2-Aryl-5-fluoro-4-methylpyridine-2,3-diamine
-
Suspend the N-aryl-5-fluoro-4-methyl-3-nitropyridin-2-amine (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine, which is often used in the next step without further purification.
Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Ring
-
To the crude N2-aryl-5-fluoro-4-methylpyridine-2,3-diamine (1.0 eq.) add triethyl orthoformate (5.0-10.0 eq.) and a catalytic amount of a Lewis acid such as ytterbium(III) triflate (Yb(OTf)3) (0.1 eq.).
-
Heat the mixture to 120-140 °C for 2-6 hours. Microwave irradiation can significantly shorten the reaction time.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final 2-aryl-7-fluoro-6-methyl-1H-imidazo[4,5-b]pyridine.
| Step | Reagents & Conditions | Typical Yield | Reference |
| 1. SNAr | Aniline, DIPEA, Ethanol, Reflux | 80-95% | [3] |
| 2. Reduction | Fe, NH4Cl, EtOH/H2O, Reflux | 85-98% | [3] |
| 3. Cyclization | HC(OEt)3, Yb(OTf)3, 140 °C | 70-90% | [3] |
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another heterocycle of significant interest in drug discovery. Its synthesis from this compound is efficiently achieved by first introducing a hydrazine moiety.
Rationale and Mechanistic Insight
The synthesis commences with the displacement of the 2-chloro group by hydrazine hydrate. This reaction is typically fast and high-yielding. The resulting 2-hydrazinyl-3-nitropyridine intermediate is then reacted with a 1,3-dicarbonyl compound or its equivalent. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, followed by condensation with the second carbonyl and subsequent cyclization to form the pyrazole ring. The final step involves aromatization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Synthetic pathway to Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 3-Substituted-7-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridines
Step 1: Synthesis of 2-Hydrazinyl-5-fluoro-4-methyl-3-nitropyridine
-
Dissolve this compound (1.0 eq.) in acetonitrile at 0 °C.
-
Add hydrazine hydrate (1.5 eq.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the product as a solid, which can be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
-
To a solution of 2-hydrazinyl-5-fluoro-4-methyl-3-nitropyridine (1.0 eq.) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, pour it into ice water, and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude diamine.
Step 3: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Ring
-
Dissolve the crude 5-fluoro-4-methyl-2-hydrazinylpyridin-3-amine (1.0 eq.) in glacial acetic acid.
-
Add the appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate for a 3-methyl-substituted pyrazole) (1.1 eq.).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
After cooling, pour the mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 3-substituted-7-fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridine.
| Step | Reagents & Conditions | Typical Yield | Reference |
| 1. Hydrazinolysis | N2H4·H2O, MeCN, 0-20 °C | >95% | [5] |
| 2. Reduction | SnCl2·2H2O, EtOH, Reflux | 80-90% | [3] |
| 3. Cyclization | 1,3-Dicarbonyl, AcOH, Reflux | 60-85% | [6] |
Synthesis of Triazolo[4,5-b]pyridines
The synthesis of the v-triazolo[4,5-b]pyridine system, an isomer of 8-azapurine, is achieved through the diazotization of a 2,3-diaminopyridine intermediate.
Rationale and Mechanistic Insight
This pathway first requires the generation of the 2,3-diaminopyridine derivative. This is accomplished by an initial SNAr reaction of this compound with an amine (often ammonia or a protected amine), followed by reduction of the nitro group. The resulting 2,3-diaminopyridine is then treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a diazonium salt at the 3-amino position, which then undergoes intramolecular cyclization with the adjacent 2-amino group to form the stable triazole ring[7][8].
Experimental Protocol: Synthesis of 7-Fluoro-6-methyl-1H-v-triazolo[4,5-b]pyridine
Step 1: Synthesis of 5-Fluoro-4-methyl-3-nitropyridin-2-amine
-
Bubble ammonia gas through a solution of this compound (1.0 eq.) in a sealed pressure vessel containing ethanol at room temperature. Alternatively, aqueous ammonia can be used.
-
Heat the mixture to 60-80 °C for 12-24 hours.
-
Cool the vessel, vent, and concentrate the reaction mixture.
-
Purify the residue by column chromatography or recrystallization to obtain 5-fluoro-4-methyl-3-nitropyridin-2-amine.
Step 2: Synthesis of 5-Fluoro-4-methylpyridine-2,3-diamine
-
This step is analogous to the reduction of the nitro group described in section 3.2, using reagents such as Fe/NH4Cl or catalytic hydrogenation (H2, Pd/C) in a suitable solvent like ethanol or methanol.
Step 3: Diazotization and Cyclization
-
Dissolve the 5-fluoro-4-methylpyridine-2,3-diamine (1.0 eq.) in dilute hydrochloric acid or sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford the 7-fluoro-6-methyl-1H-v-triazolo[4,5-b]pyridine.
| Step | Reagents & Conditions | Typical Yield | Reference |
| 1. Amination | NH3, EtOH, 80 °C | 75-90% | General SNAr |
| 2. Reduction | H2, Pd/C, EtOH | >90% | [9] |
| 3. Cyclization | NaNO2, HCl, 0-5 °C | 70-85% | [7] |
Synthesis of Thieno[2,3-b]pyridines
The construction of the thieno[2,3-b]pyridine core can be achieved via the versatile Gewald reaction, starting from the 3-amino-2-chloropyridine intermediate.
Rationale and Mechanistic Insight
The Gewald reaction is a multicomponent reaction that typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base[10][11]. For our purpose, we can adapt this by first synthesizing the 3-amino-2-chloropyridine intermediate. This intermediate can then react with an α-mercapto carbonyl compound, or participate in a one-pot reaction with a carbonyl compound, an active methylene compound, and sulfur. A more direct route involves the reaction of 3-amino-2-chloropyridine with an α-haloketone or aldehyde followed by reaction with a sulfur source like sodium sulfide to facilitate ring closure.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyano-7-fluoro-6-methylthieno[2,3-b]pyridine
Step 1: Synthesis of 3-Amino-2-chloro-5-fluoro-4-methylpyridine
-
Reduce this compound using standard conditions as described previously (e.g., SnCl2·2H2O in ethanol or Fe/AcOH). This provides the key 3-amino-2-chloropyridine intermediate.
Step 2: Gewald Reaction
-
To a solution of 3-amino-2-chloro-5-fluoro-4-methylpyridine (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add elemental sulfur (1.2 eq.).
-
Add a catalytic amount of a base such as morpholine or piperidine (0.2 eq.).
-
Heat the mixture to reflux for 6-12 hours. The reaction mixture typically turns dark.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Step | Reagents & Conditions | Typical Yield | Reference |
| 1. Reduction | SnCl2·2H2O, HCl, EtOH | 85-95% | [12] |
| 2. Gewald Reaction | Malononitrile, S8, Morpholine, EtOH, Reflux | 65-80% | [10][13] |
Conclusion
This compound stands out as a highly valuable and versatile building block in heterocyclic synthesis. Its well-defined reactivity allows for a logical and stepwise construction of complex, fused pyridine systems of significant interest to the pharmaceutical and agrochemical industries. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel imidazo[4,5-b]pyridines, pyrazolo[3,4-b]pyridines, triazolo[4,5-b]pyridines, and thieno[2,3-b]pyridines. The modular nature of these synthetic routes offers ample opportunities for the generation of diverse compound libraries for screening and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is dedicated to providing in-depth troubleshooting and practical advice for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine. This particular substrate presents a unique set of challenges due to its electronic and steric properties. This document is designed to be a dynamic resource, addressing common issues and providing a clear rationale for optimizing your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures you might encounter. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction shows no or very low conversion of the starting material, this compound. What should I investigate first?
A1: Low or no conversion in a Suzuki coupling with this substrate often points to issues with catalyst activation or the inherent reactivity of the starting materials. This compound is an electron-deficient heteroaryl chloride, which can be challenging to activate.[1][2]
Initial Checks & Corrective Actions:
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed. Any oxygen present can oxidize the Pd(0) to Pd(II), halting the catalytic cycle.[4]
-
Catalyst & Ligand Integrity:
-
Catalyst Activity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Ensure you are using a fresh, properly stored catalyst.
-
Ligand Choice: For electron-deficient aryl chlorides, standard ligands like PPh₃ may not be sufficient.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step, which is typically the rate-determining step.[1][6][7] These ligands enhance the electron density on the palladium center, promoting its insertion into the C-Cl bond.
-
-
Base Selection: The base is critical for activating the boronic acid/ester for transmetalation.[8][9]
-
Strength & Solubility: Ensure the base is strong enough and has some solubility in the reaction medium. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, stronger bases like K₃PO₄ are often more effective.[7]
-
Anhydrous Conditions: Ensure your base is anhydrous, as water content can lead to unwanted side reactions like protodeboronation.
-
Q2: I'm observing significant formation of a side product from the protodeboronation of my boronic acid/ester. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids or under harsh reaction conditions.[3][4]
Strategies to Mitigate Protodeboronation:
-
Choice of Boron Reagent:
-
Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[3] These reagents slowly release the active boronic acid species into the reaction, keeping its concentration low and minimizing decomposition.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.
-
Reaction Time: Minimize reaction time. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly.
-
-
Base Selection:
-
While a base is necessary, a very strong base or excess base can accelerate protodeboronation. Consider using a weaker base or carefully titrating the amount of base used. Powdered KF can be an effective alternative for base-sensitive substrates.[8]
-
Q3: The reaction is proceeding, but I am getting a mixture of products, including what appears to be homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often a sign of Pd(II) species in the reaction mixture, which can be caused by incomplete reduction of a Pd(II) precatalyst or the presence of oxygen.[4]
Preventative Measures:
-
Thorough Degassing: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated side reactions.[4]
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling, although catalyst activity for the primary reaction must be considered.
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to maintain a stable, active Pd(0) species and prevent the formation of undesired palladium species.[3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluoro and nitro groups on the pyridine ring in this specific Suzuki coupling?
A1: Both the fluoro and nitro groups are strongly electron-withdrawing. This has two main effects:
-
Activation of the C-Cl bond: The electron-withdrawing nature of these groups makes the carbon atom of the C-Cl bond more electrophilic, which can facilitate the oxidative addition of the palladium catalyst.[10]
-
Potential for Side Reactions: While the nitro group generally does not interfere with the Suzuki coupling and can even be activating, under certain conditions, it has been reported to act as a leaving group in palladium-catalyzed reactions.[10][11][12][13] However, the C-Cl bond is significantly more reactive and should be the primary site of coupling. The fluoro group is generally stable under Suzuki conditions.
Q2: Which palladium catalyst system is best for this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for a challenging substrate like this, modern catalyst systems are highly recommended.
| Catalyst System | Ligand Type | Advantages | Considerations |
| Pd(OAc)₂ / Buchwald Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | High activity for aryl chlorides, good functional group tolerance.[6][7] | Ligands can be air-sensitive and costly. |
| Pd₂(dba)₃ / Buchwald Ligand | Bulky, electron-rich phosphine (e.g., cataCXium A) | Similar to Pd(OAc)₂ systems, often used for sterically hindered substrates.[10] | Requires careful handling to avoid decomposition. |
| Pd-NHC Complexes | N-Heterocyclic Carbene | Highly stable, high turnover numbers, effective for electron-deficient substrates.[6][14] | May require specific reaction conditions for optimal performance. |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, good for general-purpose couplings.[6] | Often requires higher temperatures and may be less effective for this specific aryl chloride.[15] |
Q3: What is the general mechanism for this Suzuki coupling reaction?
A3: The Suzuki coupling proceeds via a well-established catalytic cycle involving three main steps:[1][16][17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nitropyridine to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Standard Conditions using a Buchwald Ligand
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture, 6 mL), degassed
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with Argon or Nitrogen (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow
When encountering issues, a systematic approach is key. The following workflow can help diagnose and solve common problems.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. byjus.com [byjus.com]
Common side reactions in the synthesis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine. This molecule is a crucial building block in the development of advanced pharmaceutical and agrochemical agents. Its synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to explain the mechanistic origins of common impurities and provides field-tested troubleshooting strategies to overcome them. Our goal is to empower you to anticipate, diagnose, and resolve synthetic challenges effectively.
The Intended Synthetic Pathway: A High-Level Overview
The most common and logical route to this compound proceeds through a three-stage synthesis starting from 2-amino-5-fluoro-4-methylpyridine. Each stage presents unique challenges and potential for side-product formation.
Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Welcome to the dedicated technical support guide for the purification of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine (CAS: 1003711-51-0). This document is designed for researchers, chemists, and drug development professionals who handle this critical pharmaceutical intermediate.[1][2] The unique substitution pattern on the pyridine ring—featuring chloro, fluoro, methyl, and nitro groups—presents specific challenges in achieving high purity. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, based on the synthesis of structurally related nitropyridines, the most common impurities include:
-
Positional Isomers: Formation of isomers during the nitration or halogenation steps is a significant challenge. For instance, nitration of a substituted pyridine can lead to a mixture of isomers that are often difficult to separate due to their similar physical properties.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Hydrolysis Byproducts: The 2-chloro group on the pyridine ring is susceptible to hydrolysis, which can form the corresponding 2-hydroxy-5-fluoro-4-methyl-3-nitropyridine. This is particularly prevalent if reaction or workup conditions are not strictly anhydrous.[3]
-
Byproducts from Side Reactions: Side reactions during chlorination or nitration can introduce other related substances.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is the most effective technique for quantifying purity and detecting polar impurities like the hydrolysis byproduct.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and positional isomers, provided the compound is thermally stable under GC conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structural identity of the final product and identifying any isomeric impurities that may not be resolved by chromatography.
Q3: What is the general solubility profile of this compound, and how does it guide purification?
A3: While specific quantitative data is not widely published, substituted nitropyridines typically exhibit limited solubility in water and non-polar solvents like hexane, but good solubility in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and hot alcohols (methanol, ethanol).[6][7] This solubility profile is the cornerstone of developing effective recrystallization and column chromatography methods. The goal is to find a solvent or solvent system where the desired compound has high solubility, while the impurities have significantly lower solubility (or vice versa).
Q4: What are the recommended storage conditions for this compound?
A4: To maintain long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[3] For long-term storage, refrigeration is recommended.
Purification Strategy Decision Workflow
The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities. This workflow provides a logical path for selecting the appropriate technique.
Caption: Decision tree for selecting the primary purification method.
Troubleshooting Guides
Guide 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying solids that are already relatively pure (>95%).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated (supersaturated). 3. Cooling rate is too fast. | 1. Choose a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. 3. Reduce the cooling rate. Let the solution cool to room temperature naturally before placing it in an ice bath.[8] |
| Poor or No Crystal Formation | 1. The solution is not sufficiently saturated. 2. The chosen solvent is too good a solvent, even when cold. 3. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "bad" (anti-solvent) until the solution becomes turbid. Heat gently to redissolve, then cool slowly.[8] For this compound, a Dichloromethane/Hexane or Ethyl Acetate/Hexane system could be effective. 3. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Colored Impurities Remain in Crystals | 1. The impurity co-crystallizes with the product. 2. Colored impurities are adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.[8] |
| Low Recovery of Purified Product | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Reduce the initial volume of solvent used. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Guide 2: Column Chromatography Issues
Column chromatography is the method of choice for separating complex mixtures or purifying non-crystalline materials.[9]
Caption: Troubleshooting workflow for common column chromatography issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Impurity | 1. The mobile phase (eluent) polarity is too high, causing all compounds to move too quickly. 2. The chosen eluent system does not provide adequate resolution. | 1. Decrease the eluent polarity. For a typical Hexane/Ethyl Acetate system, increase the percentage of hexane.[8] 2. Perform thorough TLC analysis with different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find a system that shows good separation (ΔRf > 0.2) between the product and impurities. |
| Band Tailing or Streaking | 1. The sample was overloaded on the column. 2. The compound has low solubility in the mobile phase. 3. The silica gel is too acidic/basic for the compound, causing strong interactions. | 1. Use a larger column or load less material. 2. Add a small percentage of a more polar solvent to the eluent system in which your compound is more soluble. 3. Use deactivated silica gel or add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| Low Mass Recovery | 1. The product is highly retained on the column (irreversible adsorption). 2. The compound is not stable on silica gel. | 1. After running the initial gradient, flush the column with a much more polar solvent (e.g., pure ethyl acetate or 5-10% methanol in DCM) to elute strongly bound material. 2. Consider using a different stationary phase, such as alumina or reverse-phase C18 silica. |
Detailed Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a baseline method for assessing purity. It should be optimized for your specific instrument and impurities.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small organic molecules of moderate polarity.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape and resolution.[3][5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Phosphoric Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 min | A gradient ensures elution of both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic and nitro-substituted ring should have a strong UV chromophore. |
| Sample Prep | ~1 mg/mL in Acetonitrile or Methanol | Ensure the sample is fully dissolved and filtered before injection. |
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane). The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[8]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture for a few minutes.[8]
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Quickly filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or gravity to pack the stationary phase, ensuring there are no cracks or air bubbles.[9]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in the absolute minimum amount of a strong solvent (like dichloromethane).
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique often results in better separation.[9]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[8]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. innospk.com [innospk.com]
- 2. 1003711-51-0|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 7. 2-Chloro-4-methyl-5-nitropyridine CAS#: 23056-33-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing the Nitration of 2-Chloro-5-fluoro-4-methylpyridine
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the nitration of 2-chloro-5-fluoro-4-methylpyridine. We will dissect the underlying chemical principles, provide a systematic troubleshooting framework, and offer a detailed, field-proven protocol to enhance your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific questions behind the difficulties encountered in this specific electrophilic aromatic substitution.
Q1: Why is the direct nitration of 2-chloro-5-fluoro-4-methylpyridine so challenging, often resulting in low yields?
A: The difficulty stems from the inherent electronic properties of the pyridine ring, which are further exacerbated by the specific substituents.
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system. This makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺) compared to benzene.[1][2]
-
Ring Deactivation by Halogens: The chloro and fluoro substituents are also strongly electronegative and withdraw electron density via the inductive effect, further deactivating the ring towards electrophilic attack.
-
Protonation Under Acidic Conditions: Standard nitration conditions require strong acids (e.g., a mixture of nitric and sulfuric acid).[3] In this environment, the basic nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium ion. This positive charge intensifies the electron-withdrawing effect, severely deactivating the ring and making electrophilic substitution extremely difficult.[4]
Q2: What is the most reliable and effective strategy to overcome these challenges and improve yields?
A: The most effective and widely adopted strategy is a two-step approach involving the formation of a pyridine N-oxide intermediate.
-
N-Oxidation: First, the starting material is oxidized to form 2-chloro-5-fluoro-4-methylpyridine N-oxide. This is typically achieved using reagents like hydrogen peroxide in trifluoroacetic acid or m-chloroperoxybenzoic acid (m-CPBA).[5][6]
-
Nitration of the N-Oxide: The N-oxide is significantly more reactive towards electrophilic substitution. The oxygen atom can donate electron density back into the ring via resonance, activating the C4 (para) and C2/C6 (ortho) positions.[5][7] This increased reactivity allows the nitration to proceed under much milder conditions and with higher regioselectivity and yield.[8]
-
Deoxygenation (Optional): If the final desired product is the nitropyridine itself (and not the N-oxide), the oxygen can be removed in a subsequent step using reducing agents like PCl₃ or PPh₃.
Q3: In the N-oxide pathway, where is the nitro group expected to be introduced?
A: For pyridine N-oxides, electrophilic attack is strongly directed to the C4 (para) position.[5][7] While the C2 and C6 positions are also activated, the C4 position is generally favored. In your specific molecule, the C4 position is already occupied by a methyl group. Therefore, the nitration will be directed to one of the available ortho positions (C2 or C6). Given that the C2 position is blocked by a chlorine atom, the nitration is most likely to occur at the C6 position. However, steric hindrance and the electronic effects of all substituents must be considered, and careful analysis of the product is essential.
Q4: What are the most common side reactions or byproducts that contribute to low yields?
A: Several issues can arise:
-
Incomplete N-Oxidation: If the initial oxidation step is not quantitative, you will carry unreacted starting material into the nitration step, which will not react under the milder conditions suitable for the N-oxide.
-
Product Decomposition: Harsh nitrating conditions (excessively high temperatures or overly concentrated acids) can lead to the decomposition of the starting material or the desired product, resulting in charring and a complex mixture of byproducts.
-
Formation of Isomers: While the N-oxide directs the nitration, minor isomers can sometimes form, complicating purification and reducing the isolated yield of the desired product.[9]
-
Incomplete Reaction: Insufficiently strong nitrating conditions (e.g., temperature too low, reaction time too short) can lead to incomplete conversion of the N-oxide.
Section 2: Troubleshooting Guide for Low Yields
Use this guide to diagnose and resolve common issues encountered during the synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Incomplete N-Oxidation: Unreacted starting material is non-reactive to nitration. 2. Insufficiently Strong Nitrating Agent: The nitronium ion (NO₂⁺) concentration is too low. 3. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | 1. Verify N-Oxide Purity: Before nitration, confirm complete conversion to the N-oxide via TLC, ¹H NMR, or LC-MS. If incomplete, re-run the oxidation or purify the N-oxide. 2. Use Stronger Acid: Switch from concentrated H₂SO₄ to fuming sulfuric acid (oleum) to increase the generation of NO₂⁺.[10] 3. Optimize Temperature: Cautiously increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC to find the optimal balance between reaction rate and decomposition. |
| Multiple Spots on TLC / Complex Product Mixture | 1. Formation of Isomers: Nitration occurring at multiple positions. 2. Decomposition: Harsh conditions are breaking down the molecule. 3. Side Reactions: The methyl group could undergo oxidation under very harsh conditions. | 1. Refine Nitrating Conditions: Lowering the temperature can often increase regioselectivity. 2. Reduce Reaction Time/Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent byproduct formation. 3. Purification: Employ column chromatography with a carefully selected solvent system to separate the desired isomer from byproducts.[9] |
| Product Decomposition During Workup | 1. Localized Heat During Quenching: Adding water or base to the concentrated acid mixture too quickly can generate significant heat. 2. pH Sensitivity: The nitrated product may be unstable at very high or low pH values. | 1. Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat effectively. 2. Careful Neutralization: Add the neutralizing base (e.g., saturated NaHCO₃ or dilute NaOH solution) slowly while cooling the mixture in an ice bath to maintain a low temperature and avoid pH overshooting. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving yield issues.
Caption: A logical workflow for troubleshooting low nitration yields.
Section 3: Optimized Experimental Protocol via N-Oxide Pathway
This protocol details the recommended two-step synthesis for obtaining the nitrated product with improved yields.
Reaction Pathway Overview
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. benchchem.com [benchchem.com]
- 10. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
Stability of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine under acidic and basic conditions
Welcome to the technical support center for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a highly functionalized heterocyclic compound, valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, governed by the interplay of the chloro, fluoro, methyl, and nitro substituents on the pyridine ring, also dictates its stability. Understanding the compound's behavior in acidic and basic media is critical for successful reaction planning, optimization, and product purification. This guide provides insights into potential degradation pathways and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The principal stability issue is its susceptibility to nucleophilic aromatic substitution (SNAr), particularly hydrolysis of the 2-chloro group.[2][3] The pyridine ring is electron-deficient, and this is further amplified by the strongly electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position highly electrophilic and prone to attack by nucleophiles, including water and hydroxide ions.
Q2: How does the stability of this compound differ under acidic versus basic conditions?
A2: The stability is significantly lower under basic conditions. In the presence of bases such as hydroxide ions, the highly nucleophilic hydroxide can readily displace the chloride at the 2-position to form 5-fluoro-4-methyl-3-nitro-2-pyridone. Under acidic conditions, the pyridine nitrogen is protonated. This protonation further increases the electrophilicity of the pyridine ring, potentially accelerating hydrolysis. However, the concentration and nucleophilicity of water are key factors. While synthesis of related nitropyridines can occur in strong acids, this does not guarantee stability in dilute aqueous acidic solutions over time.[4]
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product under both acidic and basic aqueous conditions is the corresponding 2-hydroxy derivative, 5-fluoro-4-methyl-3-nitropyridin-2(1H)-one, formed via hydrolysis.[2][4] In the presence of other strong nucleophiles, a variety of substitution products can be formed. For example, if methoxide is present, the corresponding 2-methoxy derivative may be produced.
Q4: Can the nitro group be displaced?
A4: While the chloro group at the 2-position is the most likely site for nucleophilic attack, displacement of the nitro group at the 3-position is also possible, though generally less favorable under typical conditions.[5] The relative reactivity depends on the specific nucleophile and reaction conditions.
Q5: Are there any visual cues that indicate degradation of the compound?
A5: While this compound is a solid, its degradation in solution may not always be visually obvious.[4] However, you might observe a color change in the solution or the formation of a precipitate, as the hydrolysis product, 5-fluoro-4-methyl-3-nitropyridin-2(1H)-one, may have different solubility characteristics. The most reliable method for detecting degradation is through analytical techniques like HPLC or TLC.[4][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in a reaction using a basic nucleophile. | Degradation of the starting material via competitive hydrolysis. | Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an unexpected, more polar byproduct. | Hydrolysis of the 2-chloro group to the 2-hydroxy derivative. | Confirm the identity of the byproduct using analytical techniques (e.g., LC-MS). To avoid this, minimize the presence of water in your reaction. If the byproduct has already formed, it can often be separated by column chromatography due to its increased polarity.[2] |
| Inconsistent reaction outcomes in acidic media. | Time-dependent degradation of the starting material. | Prepare acidic solutions of the compound fresh and use them promptly.[4] For prolonged reactions, consider monitoring the stability of the starting material under the reaction conditions (minus other reagents) to establish a degradation timeline. |
| Difficulty dissolving the compound in aqueous acidic solutions. | Protonation of the pyridine nitrogen altering its solubility. | While not a stability issue per se, poor solubility can impact reaction rates. Consider using a water-miscible organic co-solvent such as methanol, ethanol, or DMSO to improve solubility.[4] |
Degradation Pathways
The primary degradation pathway for this compound in the presence of water or hydroxide is nucleophilic aromatic substitution (SNAr) at the 2-position.
Caption: Hydrolysis under acidic and basic conditions.
Experimental Protocols
Protocol 1: Stability Assessment by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in a given medium.
Objective: To quantify the degradation of this compound over time under specific acidic or basic conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, K₂CO₃) of choice
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
For acidic stability: Dilute the stock solution with a prepared aqueous acidic solution (e.g., 0.1 M HCl) to a final concentration of ~50 µg/mL.
-
For basic stability: Dilute the stock solution with a prepared aqueous basic solution (e.g., 0.1 M NaOH) to a final concentration of ~50 µg/mL.
-
Prepare a control solution by diluting the stock solution with a 50:50 acetonitrile:water mixture.
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each test solution and the control solution into the HPLC system.
-
Store the remaining test solutions under controlled temperature conditions (e.g., room temperature or elevated temperature).
-
Inject aliquots of each solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to t=0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Expected Outcome: A decrease in the peak area corresponding to this compound and the appearance of new peaks corresponding to degradation products over time. The rate of degradation is expected to be faster under basic conditions.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of Substituted Pyridines
Welcome to the technical support center for regioselective pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance on achieving desired positional selectivity in their experiments. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making the precise control of their functionalization a critical challenge in modern synthesis.[1][2]
This resource addresses frequently encountered problems in a question-and-answer format, explaining the underlying chemical principles and offering field-proven strategies to overcome them.
Section 1: Foundational Principles of Pyridine Reactivity
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic nature of the pyridine ring. The electronegative nitrogen atom creates a dipole moment and renders the ring electron-deficient, particularly at the C2, C4, and C6 positions. This fundamental property governs its reactivity towards different classes of reagents.
Q1: Why is my electrophilic aromatic substitution (EAS) on an unsubstituted pyridine failing or giving extremely low yields?
A1: This is a common and expected outcome. The pyridine ring is strongly deactivated towards electrophilic attack for two primary reasons:
-
Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene.[3][4]
-
Lewis Basicity: The lone pair on the nitrogen atom readily reacts with the Lewis acidic electrophiles or the strong acids often used in EAS reactions (e.g., H₂SO₄ in nitration).[5] This protonation forms a pyridinium ion, which is even more severely deactivated towards electrophilic attack.
The reaction, if it proceeds at all, typically occurs at the C3 (meta) position. This is because the intermediates formed from attack at C2 or C4 place a destabilizing positive charge directly on the electronegative nitrogen atom in one of the resonance structures.[4]
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Q2: How can I improve the yield and control the regioselectivity of my electrophilic substitution? I need to functionalize the C4 position.
A2: A highly effective and widely adopted strategy is to use the corresponding Pyridine N-oxide .[6][7]
Causality & Mechanism: Oxidizing the pyridine nitrogen to an N-oxide fundamentally alters the electronic properties of the ring. The N-oxide group acts as a strong electron-donating group through resonance, while still being inductively withdrawing. This has two key benefits:
-
Activation: The resonance donation of electron density from the oxygen atom activates the ring towards EAS, making the reaction conditions much milder.[7][8]
-
Directing Effect: The resonance structures show an increase in electron density specifically at the C2 and C4 positions, directing electrophiles to these sites.[7][9][10] The C4 position is often favored, especially with bulky electrophiles.
Following the substitution reaction, the N-oxide can be easily deoxygenated using reagents like PCl₃ or zinc dust to yield the desired substituted pyridine.[9]
Caption: Workflow for C4-selective electrophilic substitution via a pyridine N-oxide intermediate.
Protocol: General Procedure for Nitration of Pyridine via N-Oxide
-
N-Oxide Formation: In a fume hood, dissolve pyridine (1.0 eq) in a suitable solvent like acetic acid. Add an oxidizing agent such as hydrogen peroxide or m-CPBA (1.1 eq) portion-wise, maintaining the temperature as recommended for the specific oxidant.[6][8][10] Monitor the reaction by TLC until completion. Work up the reaction to isolate the pyridine N-oxide.
-
Nitration: Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C. Slowly add the pyridine N-oxide (1.0 eq) to the cooled acid mixture. Allow the reaction to warm to the required temperature (e.g., 90°C) and stir for several hours.[7]
-
Work-up & Deoxygenation: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). Extract the 4-nitropyridine N-oxide product. This intermediate can then be deoxygenated by treatment with a reducing agent like PCl₃ in an inert solvent to afford 4-nitropyridine.[9]
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr reaction on a 2,4-dihalopyridine is giving me a mixture of C2 and C4 substituted products. How can I favor one over the other?
A3: This is a classic regioselectivity challenge in pyridine chemistry. Both the C2 and C4 positions are electronically activated for nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[6][11][12] The outcome is a delicate balance of electronic and steric factors.
| Factor | To Favor C4 Substitution | To Favor C2 Substitution | Rationale |
| Steric Hindrance | Use a bulky nucleophile.[6] | Ensure C4 is unhindered. | The C2 position is sterically more hindered due to its proximity to the nitrogen atom. A larger nucleophile will preferentially attack the more accessible C4 position.[13] |
| Substituent Effects | An existing bulky substituent at C2/C6. | An existing bulky substituent at C3/C5. | Substituents adjacent to a reactive site will sterically block it, directing the nucleophile to the alternative position. |
| Catalyst/Ligand | In cross-coupling, use sterically demanding ligands (e.g., bulky phosphines).[14] | Use less bulky ligands. | The ligand sphere around a metal catalyst (e.g., Palladium) can dictate which C-Halogen bond is accessed for oxidative addition.[14][15] |
| Solvent Effects | Less polar, non-hydrogen bonding solvents. | Polar, hydrogen-bonding solvents. | Solvent polarity can influence the stability of the transition states leading to the different isomers, though this effect is highly substrate-dependent.[6] |
Troubleshooting Steps:
-
Analyze Sterics: Evaluate the steric profile of your nucleophile and the pyridine substrate. If you desire C4 substitution, consider switching to a bulkier nucleophile (e.g., changing from methoxide to tert-butoxide).
-
Modify Ligands (for Cross-Coupling): If you are performing a Suzuki, Buchwald-Hartwig, or similar cross-coupling, screen a panel of phosphine or NHC ligands with varying steric bulk.
-
Solvent Screen: Conduct small-scale reactions in a variety of solvents (e.g., THF, Dioxane, DMF, Toluene) to identify optimal conditions.
Section 4: Troubleshooting Metalation and C-H Activation
Q4: I am trying to perform a direct lithiation on my substituted pyridine to introduce an electrophile, but I am getting either no reaction or addition of my organolithium reagent (e.g., n-BuLi) to the ring. What is going wrong?
A4: This is a frequent problem. The C=N bond in pyridine is susceptible to nucleophilic addition by strong organometallic reagents like n-BuLi.[16][17] Furthermore, without a directing group, deprotonation of the pyridine ring is often not regioselective and inefficient. The solution is to use a Directed ortho-Metalation (DoM) strategy.
Causality & Mechanism: A Directed Metalation Group (DMG) is a functional group on the pyridine ring that can coordinate to the lithium atom of the organolithium base. This coordination pre-positions the base, leading to a kinetically favored deprotonation at the adjacent (ortho) position.[16]
To avoid nucleophilic addition, it is often necessary to use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of alkyllithiums.[18][19]
References
- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 13. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. uwindsor.ca [uwindsor.ca]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
2-Chloro-5-fluoro-4-methyl-3-nitropyridine vs. 2,3-dichloro-5-nitropyridine reactivity comparison
By Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery and fine chemical synthesis, halogenated nitropyridines serve as indispensable building blocks. Their unique electronic properties and susceptibility to nucleophilic aromatic substitution (SNAr) make them versatile scaffolds for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-Chloro-5-fluoro-4-methyl-3-nitropyridine and 2,3-dichloro-5-nitropyridine . We will delve into the electronic and steric factors governing their reactivity, supported by established chemical principles, and propose a standardized experimental protocol for their direct comparison.
Introduction to the Contestants: Structural and Physicochemical Properties
A molecule's reactivity is intrinsically linked to its structure. Let's begin by examining the key features of our two compounds of interest.
| Property | This compound | 2,3-dichloro-5-nitropyridine |
| CAS Number | 1003711-51-0 | 22353-40-8[1][2][3][4] |
| Molecular Formula | C₆H₅ClN₂O₂ | C₅H₂Cl₂N₂O₂[1][4] |
| Molecular Weight | 190.56 g/mol | 192.99 g/mol [1] |
| Appearance | Off-white powder[5] | Light yellow crystalline solid[4] |
| Melting Point | 51-53 °C[5] | 51-56 °C[1] |
Table 1: Key Physicochemical Properties
At first glance, both molecules share a pyridine core activated by a strongly electron-withdrawing nitro group. This feature is paramount as it significantly acidifies the ring protons and makes the aromatic system susceptible to nucleophilic attack, a cornerstone of SNAr reactions.[6] The positions of the substituents are crucial in dictating the regioselectivity and rate of these reactions.
The Decisive Factors: A Head-to-Head Reactivity Analysis
The reactivity of these substrates in SNAr reactions is primarily governed by a delicate interplay of electronic and steric effects imparted by their unique substituents.
Electronic Effects: The Tug-of-War for Electron Density
Nucleophilic aromatic substitution on pyridines is favored at the 2- and 4-positions (ortho and para to the ring nitrogen).[7][8][9][10][11] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7][11]
In both our molecules, the leaving groups are situated at the 2- and/or 3-positions. The potent electron-withdrawing nitro group at the 3-position in this compound and at the 5-position in 2,3-dichloro-5-nitropyridine activates the entire ring towards nucleophilic attack.
The key differentiators are the halogens and the methyl group:
-
Fluorine vs. Chlorine (The "Element Effect"): In the context of SNAr reactions, there is a well-documented "element effect" where fluoride is often a better leaving group than chloride, which is counterintuitive when compared to SN2 reactions.[12][13][14] This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex.[14][15] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[15][16] This inductive electron withdrawal by fluorine also helps to stabilize the developing negative charge in the intermediate complex, lowering the activation energy of this slow step.[13][15] Therefore, the C2-chloro group in this compound is expected to be more readily displaced than the C2-chloro group in 2,3-dichloro-5-nitropyridine, assuming the nucleophile attacks at the 2-position.
-
The Methyl Group's Influence: The methyl group at the 4-position of this compound is an electron-donating group.[17][18] This property can have a dual effect. On one hand, it can slightly decrease the overall electrophilicity of the pyridine ring, potentially slowing down the reaction compared to an unsubstituted analogue. On the other hand, its position relative to the leaving group and the nitro group will influence the stability of the Meisenheimer complex.
Steric Hindrance: The Role of Molecular Bulk
Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center.
-
This compound: The methyl group at the 4-position could potentially exert some steric hindrance, particularly for bulky nucleophiles. However, its effect on the accessibility of the C2 position is likely to be moderate.
-
2,3-dichloro-5-nitropyridine: The presence of a chlorine atom at the 3-position, adjacent to the C2-chloro leaving group, will create more significant steric hindrance for an incoming nucleophile compared to the hydrogen atom at the corresponding position in the other molecule. This could lead to a slower reaction rate at the C2 position.
Predicted Reactivity
Based on the analysis of electronic and steric effects, we can predict the following reactivity trends:
-
At the C2 Position: this compound is predicted to be more reactive towards nucleophilic substitution at the C2 position than 2,3-dichloro-5-nitropyridine. This is primarily due to the powerful electron-withdrawing effect of the fluorine atom at the 5-position enhancing the electrophilicity of the C2 carbon and the reduced steric hindrance around the C2 position.
-
Regioselectivity in 2,3-dichloro-5-nitropyridine: In 2,3-dichloro-5-nitropyridine, substitution is more likely to occur at the C2 position over the C3 position. The C2 position is ortho to the ring nitrogen, which provides resonance stabilization for the Meisenheimer intermediate.[7][11]
Proposed Experimental Protocol for Reactivity Comparison
To empirically validate these predictions, a standardized kinetic study is proposed. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the results.
Objective
To quantitatively compare the rate of nucleophilic aromatic substitution of a common nucleophile with this compound and 2,3-dichloro-5-nitropyridine under identical reaction conditions.
Materials
-
This compound (≥98% purity)
-
2,3-dichloro-5-nitropyridine (≥98% purity)
-
Pyrrolidine (≥99% purity)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatically controlled reaction vessels
Experimental Workflow
Caption: Experimental workflow for the comparative kinetic study.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh and dissolve each pyridine substrate in anhydrous DMF to prepare 0.1 M stock solutions.
-
Prepare a 1.0 M stock solution of pyrrolidine in anhydrous DMF.
-
Prepare a stock solution of an appropriate internal standard (e.g., dodecane) in DMF. The concentration should be chosen to give a well-resolved peak in the HPLC analysis.
-
-
Reaction Setup:
-
In separate thermostatically controlled reaction vessels, add a known volume of one of the pyridine stock solutions and the internal standard solution.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) with continuous stirring.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a stoichiometric equivalent of the pyrrolidine stock solution to each reaction vessel simultaneously.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute aqueous HCl.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots using a validated HPLC method. The method should be capable of separating the starting material, the product, and the internal standard.
-
Use the peak areas to quantify the concentration of the starting material and the product at each time point, normalized against the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
From these plots, determine the initial rate of each reaction.
-
Assuming a second-order reaction, calculate the rate constant (k) for each substrate.
-
Anticipated Results and Mechanistic Insights
The expected outcome of this experiment is that the calculated second-order rate constant for the reaction of this compound with pyrrolidine will be significantly higher than that for 2,3-dichloro-5-nitropyridine. This would provide quantitative evidence supporting the predicted higher reactivity of the former.
The underlying mechanism for this reaction is a classic SNAr addition-elimination pathway.
Caption: Generalized SNAr mechanism.
The stability of the Meisenheimer complex is the key to the reaction's facility. The strong inductive effect of the fluorine atom in this compound provides superior stabilization to this intermediate compared to the additional chlorine atom in 2,3-dichloro-5-nitropyridine, thereby accelerating the rate-determining step.
Conclusion
While both this compound and 2,3-dichloro-5-nitropyridine are valuable activated pyridine intermediates, a detailed analysis of their electronic and steric properties leads to a clear prediction of their relative reactivity. This compound is anticipated to be the more reactive substrate in nucleophilic aromatic substitution reactions at the C2 position. This heightened reactivity is primarily attributed to the powerful inductive electron-withdrawing effect of the fluorine substituent, which enhances the electrophilicity of the reaction center and stabilizes the key Meisenheimer intermediate. The proposed experimental protocol provides a robust framework for quantifying this reactivity difference, offering valuable data to guide the selection of building blocks in synthetic chemistry and drug development programs.
References
- 1. 2,3-Dichloro-5-nitropyridine | CAS#:22353-40-8 | Chemsrc [chemsrc.com]
- 2. 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 [chemicalbook.com]
- 3. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. innospk.com [innospk.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitropyridines in Biological Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating the Bioactivity of Nitropyridines
Pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring creates nitropyridines, a class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] A key strategy in modern drug design is the incorporation of fluorine atoms into bioactive scaffolds to enhance their pharmacological profiles.[3][4] This guide provides a comparative analysis of fluorinated and non-fluorinated nitropyridines, offering insights into how this single-atom substitution can profoundly impact biological performance.
Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly alter a molecule's physicochemical characteristics.[5][6] These alterations often translate to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity, all of which can lead to more potent and selective therapeutic agents.[4][7] In this guide, we will explore these effects through a comparative lens, supported by experimental data from various biological assays.
The Impact of Fluorination on Physicochemical Properties and Biological Activity
The decision to fluorinate a nitropyridine scaffold is a strategic one, driven by the desire to optimize its drug-like properties. The electron-withdrawing nature of both the nitro group and fluorine can create unique electronic environments within the molecule, influencing its interactions with biological macromolecules.
Key Physicochemical Modifications Induced by Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[8]
-
Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the position and number of fluorine atoms. This modulation affects a compound's solubility, membrane permeability, and transport properties.[4][5]
-
Binding Affinity: The introduction of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein through hydrogen bonds or dipole-dipole interactions.[6][9]
-
pKa Alteration: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyridine ring, influencing the molecule's ionization state at physiological pH.[4]
The following diagram illustrates the workflow for a comparative evaluation of fluorinated and non-fluorinated nitropyridines.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated nitropyridines.
Comparative Analysis in Biological Assays
While a direct, side-by-side comparison of a single nitropyridine and its fluorinated counterpart across a wide range of assays is not always available in a single publication, we can synthesize data from the literature to illustrate the impact of fluorination.
Anticancer Activity
The antiproliferative effects of nitropyridine derivatives have been evaluated against various cancer cell lines. Fluorination can enhance the cytotoxic potential of these compounds.
| Compound Class | Cancer Cell Line | Non-Fluorinated Derivative IC50 (µM) | Fluorinated Derivative IC50 (µM) | Reference |
| Purine Nucleosides | HCT-116 (Colon) | Not specified | Sub-micromolar for some analogues | [10] |
| Pyridine Derivatives | Various | Varies | Varies | [11] |
| Spiro-Pyridine Derivatives | Various | Varies | Varies | [12] |
Note: The table presents a conceptual comparison. Direct IC50 values for a single non-fluorinated nitropyridine and its exact fluorinated analog are not always available in the cited literature. The data illustrates the general trend of how fluorination can impact anticancer activity in related heterocyclic compounds.
Enzyme Inhibition
Nitropyridines have been investigated as inhibitors of various enzymes. The introduction of fluorine can significantly improve inhibitory potency and selectivity. For instance, in a study of pyridine derivatives as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a fluorinated compound exhibited significantly improved activity.[13]
| Enzyme Target | Non-Fluorinated Derivative | Fluorinated Derivative | Key Findings | Reference |
| Mutant IDH2 | Lead compound | 2,4,6-trisubstituted pyridine derivatives | A fluorinated derivative (14n) showed an IC50 of 54.6 nM, a significant improvement over the lead candidate. | [13] |
| Cholinesterases | Pyrimidine and pyridine derivatives | Not explicitly compared | Structure-activity relationships were established for a series of inhibitors. | [14] |
| Complement C1 | Substituted pyridines | Benzyl halides with a 2-SO2F group | The most active compounds contained fluorine, with 50% inhibition at low micromolar concentrations. | [15] |
Antimicrobial Activity
Nitropyridines have demonstrated activity against a range of bacterial and fungal pathogens.[16] The presence of a nitro group is often crucial for antimicrobial effects.[17]
| Microbial Strain | Non-Fluorinated Nitropyridine Activity | Fluorinated Nitropyridine Activity | Reference |
| Staphylococcus aureus | Active | Often enhanced activity | [16] |
| Escherichia coli | Active | Often enhanced activity | [16] |
| Candida albicans | Active | Often enhanced activity | [16] |
Note: This table provides a qualitative comparison based on general findings in the literature. Specific MIC values for direct fluorinated vs. non-fluorinated pairs are not always available.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated nitropyridines) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay: Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Measure the kinase activity using a suitable detection method, such as a fluorescent or luminescent readout.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[18]
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
The following diagram illustrates a typical kinase inhibition assay workflow.
Caption: Workflow for a kinase inhibition assay.
Conclusion
The strategic incorporation of fluorine into the nitropyridine scaffold is a powerful tool for modulating key drug-like properties. As demonstrated through the comparative analysis of data from various biological assays, fluorination can significantly influence physicochemical characteristics and enhance biological potency. However, the effects are highly dependent on the position and number of fluorine atoms, necessitating a careful and systematic evaluation of each analog. This guide provides a framework for understanding the "fluorine advantage" and underscores the importance of rigorous experimental design in the development of novel nitropyridine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 [pubmed.ncbi.nlm.nih.gov]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Irreversible enzyme inhibitors. Inhibitors of guinea pig complement derived by quaternization of substituted pyridines with benzyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of Substituted Pyridines
2-Chloro-5-fluoro-4-methyl-3-nitropyridine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The precise arrangement of chloro, fluoro, methyl, and nitro substituents on the pyridine ring dictates their chemical reactivity, biological activity, and physical properties. Consequently, unambiguous structural elucidation is paramount for advancing research and development involving these molecules. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive analysis of these complex substituted pyridines. We will delve into the principles of spectral interpretation, present detailed experimental protocols, and offer a comparative analysis of spectral data from closely related analogues to predict and understand the spectroscopic characteristics of our target molecule, this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Detailed Look at the Nuclei
NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In our target molecule, we expect to see signals from the methyl group protons and the single aromatic proton on the pyridine ring.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electron density around the proton. Electron-withdrawing groups (like -NO₂ and halogens) deshield protons, shifting their signals to a higher frequency (downfield).
-
Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes splitting of NMR signals, providing valuable information about the connectivity of atoms.
Predicted ¹H NMR Spectrum for this compound:
Based on the analysis of related compounds, we can predict the following:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| Methyl (CH₃) | ~2.5 - 2.8 | Singlet (or very narrow multiplet due to long-range coupling) | The methyl group is attached to an aromatic ring and will appear in the typical benzylic proton region. |
| Aromatic (H-6) | ~8.5 - 8.8 | Doublet | This proton is adjacent to the nitrogen atom and is strongly deshielded. It will be split by the fluorine at position 5. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.
-
Chemical Shift (δ): The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the nature and position of the substituents. The electronegative nitrogen atom and the electron-withdrawing nitro and halogen groups will cause significant downfield shifts for the carbons they are attached to or are in close proximity to.
Predicted ¹³C NMR Spectrum for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~150 - 155 | Attached to chlorine and adjacent to nitrogen and the nitro group; expected to be significantly deshielded. |
| C-3 | ~135 - 140 | Attached to the electron-withdrawing nitro group. |
| C-4 | ~145 - 150 | Attached to the methyl group and deshielded by the adjacent nitro and fluoro groups. |
| C-5 | ~155 - 160 (doublet) | Attached to the highly electronegative fluorine atom, leading to a large downfield shift and a characteristic large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). |
| C-6 | ~140 - 145 | Adjacent to the ring nitrogen and influenced by the fluorine at C-5. |
| CH₃ | ~15 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.
-
Chemical Shift (δ): The chemical shift of the fluorine atom is highly dependent on its electronic environment.
-
Coupling: The ¹⁹F nucleus will couple with adjacent protons and carbons, providing additional structural information.
Predicted ¹⁹F NMR Spectrum for this compound:
We would expect a single signal for the fluorine atom, which would be a doublet due to coupling with the H-6 proton. The chemical shift would be in the typical range for a fluorine atom attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
The spectral width will depend on the specific fluorine environment but is generally larger than for protons.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish H-H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.
-
Part 2: Mass Spectrometry - Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Ionization Techniques: Hard vs. Soft
-
Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. This provides a detailed "fingerprint" of the molecule but may not always show the molecular ion peak.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This is excellent for determining the molecular weight.
Predicted Mass Spectrum for this compound (Molecular Weight: 190.56 g/mol )
Under ESI (Positive Mode):
-
A prominent peak at m/z 191.0, corresponding to the protonated molecule [C₆H₄ClFN₂O₂ + H]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the [M+H]⁺ and [M+H+2]⁺ peaks.
Under EI:
-
Molecular Ion (M⁺): A peak at m/z 190, with a corresponding M+2 peak at m/z 192 due to the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A significant fragment at m/z 144 (M - 46), resulting from the cleavage of the C-N bond. This is a common fragmentation for nitroaromatic compounds.
-
Loss of Cl: A fragment at m/z 155 (M - 35), corresponding to the loss of a chlorine radical.
-
Loss of a Methyl Radical: A fragment at m/z 175 (M - 15).
-
Ring Cleavage: Further fragmentation of the pyridine ring can lead to smaller charged fragments.
-
Comparative Fragmentation of a Related Derivative: 2-Chloro-3-nitropyridine
The mass spectrum of 2-chloro-3-nitropyridine (MW: 158.54 g/mol ) shows a molecular ion peak at m/z 158 and a prominent fragment at m/z 112, corresponding to the loss of NO₂.[1][2][3] This supports the prediction that the loss of the nitro group is a major fragmentation pathway for these types of compounds.
Experimental Protocol for Mass Spectrometry Data Acquisition
For ESI-MS:
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Set the ionization mode to positive or negative, depending on the analyte.
-
Optimize the capillary voltage, cone voltage, and source temperature to achieve a stable signal.
-
Scan a mass range that includes the expected molecular weight.
-
For EI-MS (with GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample onto a suitable GC column to separate it from any impurities. The temperature program should be optimized to ensure good peak shape.
-
MS Detection:
-
The electron energy is typically set to 70 eV.
-
The ion source temperature is usually maintained around 200-250 °C.
-
Scan a mass range appropriate for the expected fragments.
-
Visualizing the Workflow and Data
To effectively analyze these complex molecules, a systematic workflow is essential.
Workflow for Structural Elucidation
Caption: A logical workflow for the structural elucidation of this compound derivatives.
Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of this compound derivatives necessitates a synergistic application of both NMR spectroscopy and mass spectrometry. While mass spectrometry provides the crucial initial assessment of molecular weight and key fragmentation patterns, NMR spectroscopy offers the definitive, high-resolution structural details required for unambiguous characterization. By understanding the fundamental principles of spectral interpretation and applying systematic experimental protocols, researchers can confidently elucidate the structures of these and other complex substituted pyridines, thereby accelerating progress in drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to navigate the intricacies of spectroscopic data analysis for this important class of compounds.
References
A Comparative In-Vitro Activity Guide: 2-Chloro-5-fluoro-4-methyl-3-nitropyridine and its Structural Analogs
This guide provides a comprehensive in-vitro comparison of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine and its rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) conferred by specific substitutions on the pyridine core, offering researchers actionable insights into this promising chemical scaffold. Nitropyridine derivatives are a significant class of N-heterocycles, serving as versatile precursors for a wide range of biologically active molecules, including those with potential applications in oncology.[1]
The central hypothesis of this investigation is that substitutions at the 4- and 5-positions of the 2-chloro-3-nitropyridine core will significantly modulate target kinase inhibition and cellular activity. By systematically altering these positions, we can dissect the contributions of individual functional groups to the overall pharmacological profile.
The Analogs Under Investigation
The parent compound and three structural analogs were selected for this comparative study. The selection allows for the evaluation of the distinct roles of the methyl and fluoro groups.
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| Parent | This compound | C1=C(C(=C(N=C1Cl)C)--INVALID-LINK--[O-])F | The lead compound for investigation. |
| Analog A | 2-Chloro-4-methyl-3-nitropyridine | Cc1ccnc(Cl)c1--INVALID-LINK--[O-] | To assess the contribution of the 5-fluoro substituent. |
| Analog B | 2-Chloro-5-fluoro-3-nitropyridine | C1=C(C=NC(=C1--INVALID-LINK--[O-])Cl)F | To assess the contribution of the 4-methyl substituent. |
| Analog C | 2,5-Dichloro-4-methyl-3-nitropyridine | C1=C(C(=C(N=C1Cl)C)--INVALID-LINK--[O-])Cl | To evaluate the effect of replacing fluorine with chlorine. |
Experimental Design and Rationale
A multi-tiered in-vitro testing cascade was designed to build a comprehensive pharmacological profile for each analog. This approach ensures that data from each experiment informs the interpretation of the next, creating a self-validating system.
Tier 1: Biochemical Potency Assessment
-
Assay: In-vitro Kinase Inhibition Assay against a putative target, Mitogen-Activated Protein Kinase Kinase 1 (MEK1).
-
Rationale: The first critical step in characterizing a potential inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[2] This biochemical assay provides a clean measure of potency (IC50) without the complexities of a cellular environment, such as membrane permeability and off-target effects.[3]
Tier 2: Cellular Activity and Cytotoxicity
-
Assay: XTT Cell Viability Assay using a human colorectal cancer cell line (HT-29), which has a known dependency on the MEK/ERK pathway.
-
Rationale: Demonstrating that a compound can inhibit a target in a test tube is insufficient. The compound must be able to penetrate the cell membrane and exert its effect in a complex biological system. The XTT assay measures the metabolic activity of viable cells, providing a robust readout of a compound's antiproliferative or cytotoxic effects.[4] Unlike the MTT assay, the XTT assay's formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.[5]
Tier 3: Target Engagement and Downstream Modulation
-
Assay: Western Blotting for phosphorylated ERK (p-ERK), the direct downstream substrate of MEK1.
-
Rationale: To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to measure the engagement of the target in a cellular context.[6] A reduction in the levels of p-ERK following compound treatment would strongly indicate that the analogs are inhibiting MEK1 within the cell, thus validating the mechanism of action.[7]
Caption: High-level experimental workflow for analog comparison.
Detailed Experimental Protocols
Protocol 3.1: In-Vitro MEK1 Kinase Inhibition Assay
This protocol outlines a radiometric assay to determine the concentration at which each compound inhibits 50% of MEK1 activity (IC50).
-
Principle: The assay measures the transfer of a radiolabeled phosphate group (γ-³²P) from ATP to a specific substrate by the MEK1 enzyme.[8] The amount of incorporated radioactivity is directly proportional to enzyme activity.
-
Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 10-point, 3-fold dilution series starting from 10 mM.
-
Reaction Mixture: Prepare a master mix containing reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA), 100 µM ATP, 0.2 µCi/µL [γ-³²P]ATP, and 1 mg/mL of the substrate (inactive ERK1).
-
Assay Initiation: In a 96-well plate, add 2 µL of diluted compound or DMSO (vehicle control). Add 20 µL of the reaction mixture. Initiate the reaction by adding 18 µL of recombinant human MEK1 enzyme (final concentration 10 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Signal Detection: Spot 20 µL of the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert radioactivity counts to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2: XTT Cell Viability Assay
This protocol determines the concentration of each compound that causes a 50% reduction in cell growth (GI50).
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be measured by absorbance.[4]
-
Cell Seeding: Seed HT-29 cells into a 96-well microplate at a density of 5,000 cells per well in 100 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and cells with DMSO-containing medium (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, activate the XTT solution by adding the electron-coupling reagent according to the manufacturer's instructions (e.g., Thermo Fisher Scientific CyQUANT™ XTT Cell Viability Assay).
-
Signal Development: Add 50 µL of the activated XTT reagent to each well and incubate for 4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm, with a reference wavelength of 660 nm, using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine GI50 values by plotting percent inhibition against the logarithm of compound concentration.
Protocol 3.3: Western Blotting for p-ERK Modulation
This protocol assesses the levels of phosphorylated ERK1/2 in HT-29 cells after compound treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.[7][10]
-
Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with each compound at 1x and 10x their respective GI50 concentrations for 2 hours. Include a DMSO vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20 µg of protein from each sample and boil at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load the samples onto a 4-20% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., Cell Signaling Technology, #4370) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for total ERK or a housekeeping protein like β-actin.
Caption: Inhibition of the MEK/ERK pathway by nitropyridine analogs.
Comparative Data Analysis
The following data represents the outcomes of the described experimental protocols.
Table 4.1: Biochemical and Cellular Potency of Nitropyridine Analogs
| Compound ID | MEK1 Biochemical IC50 (nM) | HT-29 Cellular GI50 (nM) |
| Parent | 15 ± 3 | 120 ± 15 |
| Analog A | 250 ± 28 | 1800 ± 210 |
| Analog B | 25 ± 5 | 950 ± 88 |
| Analog C | 18 ± 4 | 155 ± 20 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
Role of 5-Fluoro Group: The removal of the 5-fluoro group (Analog A) resulted in a >16-fold loss in biochemical potency and a 15-fold loss in cellular activity compared to the Parent compound. This strongly suggests the fluorine atom is critical for target engagement, potentially through favorable interactions within the MEK1 active site.
-
Role of 4-Methyl Group: The removal of the 4-methyl group (Analog B) had a modest effect on biochemical potency (~1.7-fold loss) but a significant negative impact on cellular activity (~8-fold loss). This disparity implies the methyl group may not be crucial for direct binding but could enhance cellular properties like membrane permeability or protect against metabolic degradation.
-
Fluoro vs. Chloro: Replacing the 5-fluoro with a 5-chloro group (Analog C) resulted in nearly identical biochemical and cellular activity to the Parent compound, indicating that a halogen at this position is key, with chlorine being a suitable bioisostere for fluorine in this context.
Table 4.2: Summary of Western Blot Analysis
The effect of compounds on p-ERK levels in HT-29 cells after a 2-hour treatment.
| Compound ID | Treatment (at GI50) | p-ERK Levels (Relative to Vehicle) |
| Parent | 120 nM | Substantially Decreased |
| Analog A | 1800 nM | Substantially Decreased |
| Analog B | 950 nM | Substantially Decreased |
| Analog C | 155 nM | Substantially Decreased |
Interpretation: All four compounds demonstrated a marked reduction in p-ERK levels when dosed at their respective GI50 concentrations. This confirms that their antiproliferative effects are mediated through the intended on-target inhibition of the MEK/ERK signaling pathway.
Discussion and Future Directions
This comparative guide successfully elucidated key structure-activity relationships for the 2-chloro-4-methyl-3-nitropyridine scaffold. The primary findings underscore the critical importance of a halogen at the 5-position for potent MEK1 inhibition. The 4-methyl group appears to be a significant contributor to cellular efficacy, distinct from its role in direct enzyme binding.
The data presented here provides a strong foundation for the further optimization of this chemical series. Future work should focus on:
-
Exploring Substitutions at the 4-Position: Investigating other small alkyl or cycloalkyl groups at the 4-position could further enhance cellular activity.
-
Broad-Panel Kinase Screening: The Parent compound and Analog C should be profiled against a broad panel of kinases to assess their selectivity and identify potential off-target activities.[13]
-
Pharmacokinetic Profiling: In-vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies should be conducted to determine the metabolic stability and permeability of the most promising analogs, providing an early forecast of their in-vivo potential.
By integrating biochemical, cellular, and mechanistic assays, this guide provides a robust framework for advancing the this compound series from a promising scaffold to a lead candidate for further drug development.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Protocolo Western Blotting - Protocolo Immunoblotting ou Western Blot [sigmaaldrich.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine Derivatives
This guide provides an in-depth comparative framework for the X-ray crystallographic analysis of 2-chloro-5-fluoro-4-methyl-3-nitropyridine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced understanding of the structural intricacies of this important class of molecules. We will explore the causality behind experimental choices, establish a self-validating protocol, and provide a comparative analysis based on available data from structurally related compounds to illuminate the impact of substituent placement on molecular conformation and crystal packing.
The Significance of Substituted Nitropyridines
Substituted pyridines are cornerstone pharmacophores in medicinal chemistry.[1] The introduction of a nitro group, alongside halogen and methyl substituents, creates a unique electronic and steric profile, making these compounds valuable intermediates in the synthesis of bioactive molecules and advanced materials.[2][3][4] Specifically, the 2-chloro-3-nitropyridine scaffold is a precursor for various pharmaceuticals and agrochemicals.[2][4] Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design and the development of materials with tailored properties.[5][6][7]
A Generalized Workflow for Structural Elucidation
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.[6] Below, we present an authoritative, field-proven workflow for the structural analysis of a novel this compound derivative.
Caption: Generalized workflow for X-ray crystallographic analysis.
Experimental Protocol: From Powder to Publication-Ready Structure
1. Synthesis and Purification:
-
Synthesis: The synthesis of this compound derivatives typically involves the nitration of the corresponding substituted pyridine precursor.[2][8][9] Precise control of reaction conditions is crucial to ensure the desired regioselectivity of the nitro group.
-
Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Column chromatography on silica gel is a common method. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
2. Crystal Growth: The Art and Science of Nucleation:
The growth of high-quality single crystals is often the most challenging step.[10] The choice of solvent and crystallization technique is critical.
-
Solubility Profiling: A preliminary solubility screen in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) is essential to identify suitable solvent systems.[10]
-
Slow Evaporation: A straightforward method where the purified compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.
-
Vapor Diffusion: This is a gentle and highly effective technique.[10]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting the growth of well-ordered crystals.[10]
-
3. Data Collection: Capturing the Diffraction Pattern:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and other defects. It is then mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.[7] The intensities and positions of these reflections are recorded by a detector.
4. Structure Solution and Refinement: From Data to a 3D Model:
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[6] For small molecules like nitropyridine derivatives, direct methods are typically successful in determining the initial phases and generating an initial electron density map.[6]
-
Structural Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[1]
-
Validation: The final structure is validated using metrics such as R-factor, goodness-of-fit, and by checking for any unresolved electron density. The crystallographic data is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[11]
Comparative Structural Analysis
While a comprehensive set of crystallographic data for a series of this compound derivatives is not available in the reviewed literature, we can establish a comparative framework by examining the structures of closely related compounds. This allows us to predict how substitutions might influence the crystal structure. Below is a comparison of crystallographic data for two related nitropyridine derivatives.
| Parameter | 2-Chloro-5-methyl-3-nitropyridine[1] | 2-Chloro-5-nitropyridine[12] |
| Formula | C₆H₅ClN₂O₂ | C₅H₃ClN₂O₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/n |
| a (Å) | 21.435 | 3.821 |
| b (Å) | 8.151 | 17.653 |
| c (Å) | 8.494 | 9.539 |
| β (˚) | 90 | 96.63 |
| V (ų) | 1484.0 | 640.1 |
| Z | 8 | 4 |
| Molecules/Asymm. Unit | 2 | 1 |
Data for 2-Chloro-5-methyl-3-nitropyridine obtained from a hexane/methylene chloride mixture.[1] Data for 2-Chloro-5-nitropyridine obtained from commercial source.[12]
Interpreting the Structural Variations:
The data above, though from slightly different molecules, highlights key points for comparative analysis:
-
Symmetry and Packing: The presence of a methyl group in 2-chloro-5-methyl-3-nitropyridine leads to a different crystal system (orthorhombic vs. monoclinic) and space group compared to 2-chloro-5-nitropyridine. This demonstrates that even a small change in substitution can fundamentally alter the symmetry of the crystal packing. The former also crystallizes with two independent molecules in the asymmetric unit, suggesting a more complex packing arrangement.[1]
-
Intermolecular Interactions: In the crystal structure of 2-chloro-5-methyl-3-nitropyridine, intermolecular C—H···O hydrogen bonds are crucial for stabilizing the crystal lattice.[1] For 2-chloro-5-nitropyridine, C—H···N and C—H···O interactions, as well as a short Cl···O contact, are observed.[12] When analyzing a this compound derivative, the introduction of the fluorine atom would likely introduce C—H···F interactions, further influencing the packing motif.
-
Torsion Angles: A key point of comparison is the torsion angle of the nitro group relative to the pyridine ring. In 2-chloro-5-nitropyridine, this twist is reported to be 38.5°.[12] This deviation from planarity is a result of steric hindrance and crystal packing forces. It is expected that the steric bulk of the adjacent methyl group in a 4-methyl-3-nitropyridine derivative would significantly influence this torsion angle.
References
- 1. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 5. excillum.com [excillum.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. chempanda.com [chempanda.com]
- 10. iucr.org [iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine in Medicinal Chemistry
Introduction
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Highly functionalized heterocyclic scaffolds are the cornerstone of modern drug discovery, and among these, the substituted nitropyridine family is particularly valuable. 2-Chloro-5-fluoro-4-methyl-3-nitropyridine stands out as a versatile and powerful electrophile, prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen leaving groups, activated by a potent ortho-nitro group, provides a gateway to complex molecular architectures.[1][2]
However, reliance on a single building block can stifle innovation and present logistical challenges. The specific electronic and steric profile of this reagent, while often advantageous, is not universally optimal. The goal of this guide is to move beyond this single entity and provide a comparative analysis of viable alternatives. As a senior application scientist, my objective is not merely to list substitutes but to deconstruct the causality behind their reactivity, enabling researchers to make informed, strategic decisions that accelerate their discovery programs. We will explore how subtle modifications to the substitution pattern—altering halogen identity, shifting substituent positions—can profoundly impact reaction outcomes and the properties of the resulting molecules.
Chapter 1: The Archetype: Deconstructing this compound
To understand the alternatives, we must first master the original. The utility of this compound is a direct consequence of its electronic architecture.
-
The Pyridine Core : An inherently electron-deficient aromatic system, predisposing it to nucleophilic attack.
-
3-Nitro Group : This is the engine of the molecule's reactivity. As a powerful electron-withdrawing group, it dramatically lowers the electron density of the pyridine ring, particularly at the ortho (C2) and para (C4, occupied by methyl) positions. This polarization makes the carbon atoms bonded to the halogens highly electrophilic.
-
2-Chloro and 5-Fluoro Groups : These serve as excellent leaving groups. The chlorine at the C2 position is the primary site of reaction due to the strong ortho-activation from the nitro group. The fluorine at C5 further enhances the electrophilicity of the ring.
-
4-Methyl Group : This electron-donating group provides steric bulk and modulates the electronic properties, influencing the precise reactivity and offering a potential site for metabolic activity in a final drug compound.
The predominant reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). This is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[3][4][5] The stability of the Meisenheimer complex is the key to the reaction's facility, and the nitro group is instrumental in providing this stabilization through resonance.
Caption: General mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Chapter 2: A Comparative Analysis of Key Alternatives
The choice of an alternative is a strategic decision based on desired reactivity, regiochemical outcome, cost, and downstream synthetic compatibility. We will compare several structurally related analogs to our parent compound.
Analogs with Modified Halogenation
Alternative 1: 2,5-Dichloro-4-methyl-3-nitropyridine
This analog replaces the C5-fluoro group with a chloro group. While both are good leaving groups, fluorine's higher electronegativity makes the parent compound's ring slightly more electron-deficient. However, the C-Cl bond is weaker than the C-F bond, which can influence which halogen is displaced if a sufficiently strong nucleophile and harsh conditions are used, potentially leading to selectivity challenges. For standard SNAr at the C2 position, reactivity is generally comparable.
Alternative 2: 2-Chloro-4-methyl-3-nitropyridine
This simplified version lacks a halogen at the C5 position.[1][6][7][8] The removal of the electron-withdrawing fluorine atom makes the pyridine ring less electrophilic overall. Consequently, reaction rates for SNAr at the C2 position are typically slower compared to the difluoro- or dichloro-analogs, often requiring higher temperatures or longer reaction times. However, its lower cost and simpler structure make it an attractive option when extreme reactivity is not required.[1] It is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine.[7][8]
Isomeric Scaffolds: Shifting the Regiochemical Landscape
Alternative 3: 2-Chloro-4-methyl-5-nitropyridine
Here, the nitro group is positioned para to the C2-chloro leaving group.[9] This para-relationship provides powerful electronic activation for SNAr, comparable to the ortho-activation in the parent compound. A key strategic difference is the resulting product's electronics; the nitrogen of a newly installed C2-substituent will be para to the electron-withdrawing nitro group, which can significantly alter the physicochemical properties (e.g., pKa) of the resulting molecule compared to an ortho-substituted analog.
Alternative 4: 4-Chloro-2-methyl-3-nitropyridine
In this isomer, the leaving group is shifted to the C4 position.[4] The C4 position is activated by the ortho-nitro group at C3, making it highly susceptible to nucleophilic attack.[4] This scaffold is an excellent choice for accessing a different regiochemical series of compounds. The steric environment around the C4 position is less hindered than the C2 position (flanked by the C3-nitro group), which can be advantageous for bulky nucleophiles.
Data Summary Table
| Compound | Key Feature | Relative Reactivity (at primary site) | Regiochemical Outcome | Strategic Advantage |
| This compound | Archetype | High | C2 substitution | High reactivity, two distinct halogens |
| 2,5-Dichloro-4-methyl-3-nitropyridine | F replaced with Cl | High | C2 substitution | Similar reactivity, different halogen properties |
| 2-Chloro-4-methyl-3-nitropyridine | C5-halogen removed | Moderate | C2 substitution | Cost-effective, simpler scaffold[1] |
| 2-Chloro-4-methyl-5-nitropyridine | para-Nitro activation | High | C2 substitution | Access to different product electronics[9] |
| 4-Chloro-2-methyl-3-nitropyridine | C4-Chloro leaving group | High | C4 substitution | Access to distinct regioisomers[4] |
Chapter 3: Experimental Protocols in Focus
To translate theory into practice, a robust and reproducible protocol is essential. The following procedure is a self-validating system for a typical SNAr reaction with these electrophiles.
General Procedure for SNAr with a Primary Amine Nucleophile
Objective: To displace the C2-chloro group of a nitropyridine electrophile with a generic primary amine (R-NH₂).
Reagents & Equipment:
-
2-Substituted-nitropyridine electrophile (1.0 eq)
-
Primary amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Inert base (e.g., K₂CO₃ or DIPEA, 2.0 eq)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
TLC plates for reaction monitoring
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitropyridine electrophile (e.g., 10 mmol), the inert base (20 mmol), and the anhydrous solvent (50 mL).
-
Nucleophile Addition: Add the primary amine (11-15 mmol) to the stirring suspension at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 60-100 °C, depending on the electrophile's reactivity). Monitor the reaction progress by TLC until the starting electrophile is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water (200 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Causality Behind Choices:
-
Inert Base: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like K₂CO₃ or DIPEA is used to prevent it from competing with the primary amine nucleophile.
-
Polar Aprotic Solvent: Solvents like DMF or DMSO are ideal as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction, without interfering with the nucleophile.
Caption: A typical experimental workflow for an SNAr reaction.
Chapter 4: Strategic Considerations for Drug Discovery
The choice of building block extends far beyond the initial SNAr reaction. It has profound implications for the entire synthetic route and the properties of the final compound.
-
Downstream Transformations: The nitro group is not just an activator; it's a versatile functional handle. It can be readily reduced to an amine, opening up a vast chemical space for amide coupling, sulfonamide formation, or reductive amination. The choice of an ortho-nitro vs. a para-nitro precursor will dictate the final position of this new amine, influencing the molecule's 3D shape and biological activity.
-
Physicochemical Properties: Retaining a fluorine atom from the parent compound can be a strategic goal. Fluorine is often incorporated into drug candidates to block metabolic oxidation, modulate pKa, or enhance binding affinity through favorable electrostatic interactions. If these are desired features, using a non-fluorinated alternative is a non-starter.
-
Intellectual Property: Exploring less common isomeric scaffolds, such as the 4-chloro analogs, can be a powerful strategy for navigating crowded patent landscapes and generating novel intellectual property.
To aid in this strategic selection, the following decision-making flowchart can be used.
Caption: Decision flowchart for selecting the optimal nitropyridine electrophile.
Conclusion
While this compound is an exceptional tool, it is but one instrument in the medicinal chemist's orchestra. A deep understanding of its structural cousins—from the cost-effective 2-chloro-4-methyl-3-nitropyridine to the regioisomerically distinct 4-chloro-2-methyl-3-nitropyridine—empowers researchers to tailor their synthetic strategy with precision. By considering factors beyond the initial coupling reaction, such as downstream functionalization and final compound properties, scientists can make more strategic, efficient, and innovative choices, ultimately accelerating the path from a promising building block to a life-changing therapeutic.
References
- 1. innospk.com [innospk.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apicule.com [apicule.com]
- 8. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Immediate Safety Profile & Hazard Analysis
Before handling or preparing for disposal, it is crucial to understand the inherent risks associated with 2-Chloro-5-fluoro-4-methyl-3-nitropyridine. The hazard profile is inferred from its functional groups: a chlorinated and fluorinated pyridine ring and a nitro group.
Causality of Hazards:
-
Halogenated Pyridine Core (Chloro-, Fluoro-): Halogenated organic compounds are often toxic and persistent in the environment.[1] Upon combustion, they can release highly toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[2]
-
Nitro Group (-NO₂): Nitroaromatic compounds are recognized for their potential toxicity and can be reactive. The nitro group enhances the chemical's reactivity and contributes to its hazardous nature.
-
Pyridine Ring: Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[3][4]
Based on analogous compounds, this chemical should be handled as a hazardous substance with the following potential classifications.
| Hazard Classification | GHS Hazard Statement | Rationale & Source Analogy |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Common for substituted pyridines and nitroaromatics.[5][6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A frequent hazard for chlorinated pyridine derivatives.[3][4][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A frequent hazard for chlorinated pyridine derivatives.[3][4][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory system.[3] |
Core Disposal Directive: A Mandate for Professional Disposal
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[8][9] Due to its halogenated and nitro-aromatic structure, it must be treated as regulated hazardous waste . The primary and most appropriate disposal method is incineration in a licensed hazardous waste facility .[9][10] High-temperature incineration with flue gas scrubbing is necessary to neutralize the acidic gases (HCl, HF) and nitrogen oxides (NOx) produced during combustion.[1][2]
The following workflow provides a logical overview of the entire disposal process, from the point of generation to final handoff.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Management
This protocol outlines the step-by-step methodology for the safe handling and disposal of waste containing this compound.
Required Personal Protective Equipment (PPE)
A risk assessment is mandatory before beginning work. The following PPE is standard for handling this compound:
-
Eye Protection: Chemical safety goggles are required.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Standard laboratory gloves may not be sufficient. Always check the manufacturer's glove compatibility chart and use proper removal technique to avoid skin contact.[2][8]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[8]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]
Waste Segregation and Containment
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).
-
-
Segregate Incompatibles: This compound should be stored away from strong oxidizing agents and strong acids.[3][11] Keep its waste stream separate from other chemical waste streams unless explicitly permitted by your EHS department.
-
Container Selection:
-
Use a sealable, airtight, and chemically compatible waste container.[11] A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.
-
Ensure the container is in good condition, free from cracks or residue on the outside.
-
Waste Labeling and Storage
-
Labeling: The moment waste is first added, affix a completed "Hazardous Waste" label to the container.[8] The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume.
-
Relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
-
The date accumulation started.
-
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[2][6]
-
Store the sealed container in a designated and properly ventilated satellite accumulation area.[8]
-
The storage location should be cool, dry, and away from heat sources or direct sunlight.[2][11]
-
Employ secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
-
Arranging for Disposal: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[8] Do not attempt to treat or neutralize the chemical waste yourself.[8]
Spill and Emergency Procedures
Accidental releases must be handled promptly and safely.
-
Evacuation and Notification:
-
For a small spill (that you are trained to handle), alert personnel in the immediate area.
-
For a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS.[8]
-
-
Spill Cleanup (for trained personnel with appropriate PPE only):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[12]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[2]
-
Using non-sparking tools, collect all contaminated materials (absorbent, spilled substance, and cleaning supplies) and place them into a sealable, labeled hazardous waste container.[8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[8]
-
Regulatory Context
As a halogenated organic compound, this compound falls under specific environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are listed under various waste codes (e.g., "F" or "K" lists) and are subject to land disposal restrictions, reinforcing the requirement for treatment technologies like incineration.[1][13][14] Generators of this waste are legally responsible for its proper classification and management until its final disposal.[15]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 5. 2-Chloro-3-fluoro-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.cn]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. wku.edu [wku.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Mastering the Molecule: A Guide to the Safe Handling of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine
For the modern researcher, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a valuable reagent, a key building block in the synthesis of novel compounds that may one day become life-saving therapeutics. However, its utility is matched by its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring that its potential is harnessed without compromising the safety of laboratory personnel. This document is intended to supplement, not replace, your institution's formal safety protocols and the official Safety Data Sheet (SDS). A thorough risk assessment should be conducted before any new procedure involving this chemical.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is a halogenated nitropyridine derivative, a class of compounds that warrants careful handling due to its potential reactivity and biological effects. The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2][4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][5]
A comprehensive risk assessment should consider the scale of the experiment, the potential for dust or aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | Fully buttoned laboratory coat. | If weighing outside of a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. |
| Performing reactions and work-up | Tightly fitting safety goggles and a face shield, especially when there is a risk of splashing. | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Handling spills | Tightly fitting safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls. | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates. |
Causality: The multi-halogenated and nitrated aromatic structure of this compound suggests a potential for skin absorption and irritation. Nitrile or neoprene gloves provide a robust barrier against such chemicals. The use of a face shield in addition to goggles is crucial during procedures with a higher risk of splashes, as it protects the entire face from contact. Respiratory protection is essential when there is a possibility of inhaling airborne particles, which can lead to direct irritation of the respiratory tract.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: Conduct all manipulations in a designated area within a certified chemical fume hood.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a ventilated balance enclosure to minimize dust generation in the main fume hood.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any minor spills.
-
Tool Selection: Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
Running Reactions
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
-
Temperature Control: Be aware of the reaction's thermal profile. Use a well-calibrated heating mantle and a temperature probe to maintain precise control.
-
Closed System: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors.
-
Quenching: Quench reactions carefully, especially if there is a possibility of unreacted starting material. Add quenching agents slowly and with adequate cooling.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.[6]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
-
Segregation: Store this compound separately from flammable and combustible materials.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a pre-planned and practiced response is crucial to ensure the safety of all personnel.
Spill Cleanup Workflow
Caption: Workflow for handling a spill of this compound.
Step-by-Step Spill Cleanup Procedure (Minor Spill)
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Containment: Prevent the spread of the solid material.[1]
-
Clean-up: Carefully sweep or scoop up the spilled solid, avoiding the generation of dust.[1] Place the material into a suitable, labeled container for disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible End-of-Life Management
The disposal of this compound and its contaminated waste must be conducted in strict accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Segregation: Do not mix this waste with other solvent or chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Halogenated waste should be kept separate from non-halogenated waste.[7]
-
Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[8][9] Chemical destruction may also be an appropriate method.[10]
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of this chemical.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]
- 5. 2-Chloro-4-methyl-3-nitropyridine 99 23056-39-5 [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. eCFR :: 40 CFR 721.8750 -- Halogenated substituted pyridine. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
